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  • Product: 2-Chloropropionitrile
  • CAS: 70886-58-7

Core Science & Biosynthesis

Foundational

2-Chloropropionitrile: A Comprehensive Technical Guide on Chemical Structure, Physical Properties, and Applications in Advanced Synthesis

Executive Summary 2-Chloropropionitrile (CAS: 1617-17-0), also known as 2-chloropropanenitrile or α -chloropropionitrile, is a highly reactive, bifunctional aliphatic compound[1]. Featuring both a reactive alkyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloropropionitrile (CAS: 1617-17-0), also known as 2-chloropropanenitrile or α -chloropropionitrile, is a highly reactive, bifunctional aliphatic compound[1]. Featuring both a reactive alkyl chloride and a cyano group, it serves as a critical building block in organic synthesis, a precision initiator in polymer science, and a key intermediate in the development of pharmaceutical agents[2][3]. This whitepaper provides a rigorous, field-proven analysis of its structural properties, thermodynamic profile, and validated synthetic methodologies, designed specifically for application scientists and drug development professionals.

Chemical Structure and Stereochemistry

The molecular architecture of 2-chloropropionitrile ( C3​H4​ClN ) is defined by a chiral center at the C2 position, where a chlorine atom, a methyl group, a cyano group, and a hydrogen atom are tetrahedrally coordinated[1][4].

  • Stereochemistry: Commercially, the compound is supplied as a racemic mixture ( ± )[4]. However, enantiopure forms, such as (S)-(-)-2-chloropropionitrile, can be synthesized for specialized chiroptical studies[5].

  • Vibrational Dynamics: Advanced Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) studies reveal that the molecule exhibits a highly specific low-frequency mixed mode at 224 cm⁻¹, which involves methyl torsion coupled with C-C N bending[5][6]. This structural flexibility dictates its behavior in highly polar solvent environments and its intermolecular interactions during complex catalytic cycles[7].

Physical and Chemical Properties

Quantitative thermodynamic and physical data are critical for scaling reactions and designing purification protocols. The table below consolidates the validated physical properties of 2-chloropropionitrile[1][8][9].

PropertyValue / Description
Molecular Formula C3​H4​ClN
Molecular Weight 89.52 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 120–125 °C (lit. 120–122 °C)
Density 1.012 g/mL at 25 °C
Refractive Index ( nD20​ ) 1.413
Flash Point 33 °C (Closed Cup)
LogP (Octanol/Water) ~1.0
Storage Conditions Room temperature (<15 °C recommended), inert gas

Mechanistic Synthesis Protocols

Large-Scale Racemic Synthesis

Historically, synthesizing 2-chloroacetonitriles using pyridine as a base resulted in a highly viscous slurry, trapping the product and limiting yields to ~50%[10]. By substituting pyridine with triethylamine (TEA) in a dichloromethane (DCM) solvent system, the reaction maintains low viscosity. This causal shift ensures efficient heat dissipation during the exothermic chlorination and allows for seamless liquid-liquid phase separation[10].

Step-by-Step Protocol:

  • System Preparation: Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of lactonitrile, 1.0 molar equivalent of TEA, and DCM as the solvent[10].

  • Chlorination: Add >1.2 molar equivalents of thionyl chloride ( SOCl2​ ) dropwise. Causality: The excess SOCl2​ drives the equilibrium forward, while the slow addition controls the highly exothermic nature of the substitution[10].

  • Reflux: Heat the mixture to reflux temperatures until gas evolution ( SO2​ and HCl ) ceases.

  • Phase Separation: Cool the mixture and wash the organic phase with saturated aqueous sodium chloride. Validation: The clean separation of the organic phase confirms the successful removal of water-soluble amine salts[10].

  • Purification: Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via distillation through an Oldershaw column.

  • Self-Validation Checkpoint: The analytical yield is confirmed when the distillation head temperature stabilizes precisely at 120–125 °C , ensuring a 90% yield of pure 2-chloropropionitrile[10].

Synthesis_Workflow N1 Lactonitrile (1.0 eq) N4 Reflux Reaction (Exothermic Control) N1->N4 N2 Thionyl Chloride (>1.2 eq) N2->N4 N3 DCM + TEA (Solvent & Base) N3->N4 Prevents slurry formation N5 Phase Separation & Neutralization N4->N5 Cooling & Wash N6 2-Chloropropionitrile (90% Yield) N5->N6 Distillation (120-125°C)

Workflow for the large-scale synthesis of 2-chloropropionitrile via lactonitrile chlorination.

Enantioselective Synthesis of (S)-(-)-2-Chloropropionitrile

For chiroptical studies, enantiopure forms are required. The synthesis from (S)-(+)-alanine prevents racemization[5][7].

  • Convert (S)-(+)-alanine to (S)-2-chloropropanoic acid[7].

  • Perform azeotropic esterification using benzene/ethanol and sulfuric acid to form (S)-ethyl-2-chloropropionate[7].

  • React the ester with cooled aqueous ammonia to yield (S)-2-chloropropionamide[7].

  • Critical Dehydration: Dehydrate the amide using P4​O10​ . Causality: This must be executed via rapid Kugelrohr distillation at 220 °C (8 Torr). The high temperature and immediate vacuum act as a kinetic trap—extracting the volatile nitrile before thermal racemization can occur[7].

Applications in Drug Development & Polymer Science

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the choice of initiator dictates the uniformity of the polymer chains. 2-Chloropropionitrile is selected for methacrylamide derivatives (like HPMA) and polyacrylonitrile because the secondary α -carbon stabilizes the transient radical ( R∙ ) precisely enough to match the propagation rate of the monomer[2].

Protocol for Cu(0)-RDRP of HPMA:

  • Deoxygenation: Place CuCl (0.1397 mmol) and CuCl2​ (0.06985 mmol) in a flask. Perform vacuum-argon cycles, then add 1 mL degassed water[2].

  • Ligand Addition: Add PMDETA (0.2096 mmol). Stir for 30 min to form the dark blue catalytic complex[2].

  • Initiation: Add HPMA monomer (13.97 mmol), cool in an ice bath, and inject 2-chloropropionitrile (0.1397 mmol) to start polymerization[2].

  • Validation Checkpoint: The controlled molecular weight and low polydispersity of the resulting polymer intrinsically validate the kact​/kdeact​ equilibrium established by the 2-CPN initiator[2].

ATRP_Mechanism I 2-CPN Initiator (R-Cl) R Active Radical (R•) + Cu(II)Cl2 I->R Activation (k_act) C Cu(I)Cl / Ligand (Activator) C->R Electron Transfer P Propagating Polymer (Controlled Growth) R->P Propagation M Monomer (e.g., HPMA) M->P Addition P->I Deactivation (k_deact)

Role of 2-chloropropionitrile as an alkyl halide initiator in ATRP for controlled chain growth.

Pharmaceutical Intermediates

In modern medicinal chemistry, 2-CPN is utilized to synthesize spiro pyrazol-3-ones (SPOs)[3]. These heterocyclic compounds are critical in drug development because they act as DNA-cleaving agents and cellular receptor modulators, inhibiting the growth of tumor cells[3]. Additionally, 2-CPN is a precursor in the multi-step synthesis of rac-d4-lofexidine, an α2​ -adrenergic receptor agonist[11].

Safety, Handling, and Toxicity Modeling

2-Chloropropionitrile is a flammable liquid (Flash Point: 33 °C) and poses acute toxicity risks (H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled). Reactions involving 2-CPN, such as its reaction with thiourea, are highly exothermic and require strict thermal control to prevent runaway conditions[12].

Toxicity Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models have been developed to assess the toxicity of aliphatic halonitriles. Studies utilizing the marine bacterium Vibrio fischeri luminescence inhibition assay demonstrate that the electrophilic nature of the α -carbon in 2-chloropropionitrile drives its biological reactivity. Correlation weights of local graph invariants (such as valence shells of range two) accurately predict its 50% population growth inhibition ( IG50​ ), making it a benchmark molecule for predictive toxicology in drug design[13].

References

  • PubChem Compound Summary for CID 519225, 2-Chloropropionitrile. National Center for Biotechnology Information.[Link]

  • US Patent 4476059A - Chloroacetonitrile synthesis.
  • CH3CHClCN (CAS 1617-17-0) - Chemical & Physical Properties. Cheméo.[Link]

  • Vibrational Optical Activity of Intermolecular, Overtone, and Combination Bands: 2-Chloropropionitrile and α-Pinene. The Journal of Physical Chemistry B (ACS Publications).[Link]

  • 2-CHLOROPROPIONITRILE Substance Hierarchy. precisionFDA. [Link]

  • Cu(0)-RDRP of HPMA. The Royal Society of Chemistry.[Link]

  • 2-Cyanoethylthiouronium hydrochloride Procedure. Organic Syntheses. [Link]

  • Synthesis and Application of Spiro Pyrazol-3-one Derivatives. LOCKSS. [Link]

  • Structure–Toxicity Relationships for Aliphatic Compounds Based on Correlation Weighting of Local Graph Invariants. International Journal of Molecular Sciences (CORE). [Link]

  • Chiroptical Properties of 2-Chloropropionitrile. The Journal of Physical Chemistry A (ACS Publications).[Link]

Sources

Exploratory

Comprehensive Spectral Analysis of 2-Chloropropionitrile: ¹H and ¹³C NMR Elucidation

Executive Summary & Physicochemical Context 2-Chloropropionitrile (C₃H₄ClN) is a highly versatile aliphatic nitrile characterized by a chiral center at the C2 position[1]. In advanced synthetic workflows, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

2-Chloropropionitrile (C₃H₄ClN) is a highly versatile aliphatic nitrile characterized by a chiral center at the C2 position[1]. In advanced synthetic workflows, it serves as a critical building block for pharmaceutical intermediates and acts as a highly efficient initiator in transition-metal-catalyzed living radical polymerizations (LRP)[2]. Because of its compact size and distinct electronic environment, it is also utilized as a model liquid for advanced spectroscopic studies, including Raman optical activity (ROA)[3].

For researchers and drug development professionals, verifying the structural integrity and purity of 2-chloropropionitrile is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. This guide provides an in-depth, mechanistic breakdown of the ¹H and ¹³C NMR spectral data for 2-chloropropionitrile, moving beyond mere empirical lists to explain the fundamental quantum-chemical causality behind the observed chemical shifts.

Principles of Signal Causality: Electronic & Anisotropic Effects

To interpret the NMR spectrum of 2-chloropropionitrile as an expert, one must understand the competing electronic forces acting on the molecule's spin system. The molecule consists of a methyl group (C3) adjacent to a methine carbon (C2), which is directly bonded to both a highly electronegative chlorine atom and a cyano (-C≡N) group.

The Methine Proton (C2-H)

The methine proton experiences extreme deshielding forces.

  • Inductive Withdrawal (-I Effect): The chlorine atom aggressively pulls electron density away from the C2 carbon, stripping the shielding electron cloud from the attached proton.

  • Anisotropic Deshielding: The adjacent cyano group possesses a strong magnetic anisotropy due to the circulating π-electrons of the triple bond. Depending on the conformational average, this further deshields the proton. Result: The combined effects push the chemical shift of this aliphatic proton to an unusually high frequency of δ 5.27 ppm [3].

The Methyl Protons (C3-H₃)

The methyl protons are insulated from the direct primary effects of the Cl and CN groups by one carbon-carbon bond. However, they still experience a secondary (beta) inductive pull. Result: Instead of a standard terminal alkane shift (~0.9 ppm), the methyl protons are deshielded to δ 1.77 ppm [3].

Electronic_Effects Cl Chlorine (-I) Strong Withdrawal CH C2 Methine (CH) δ 5.27 ppm Cl->CH Primary Deshielding CH3 C3 Methyl (CH3) δ 1.77 ppm Cl->CH3 Beta-Inductive (Weak) CN Cyano (-I, -M) Anisotropic Effect CN->CH Secondary Deshielding CH->CH3 ^3J_HH = 7.0 Hz

Caption: Logical relationship of electronic effects driving the NMR chemical shifts.

Detailed Spectral Assignments

The spin system of 2-chloropropionitrile is a classic A₃X (or A₃M) system, meaning the three equivalent methyl protons couple with the single methine proton, resulting in distinct, predictable multiplet splitting governed by the n+1 rule.

Quantitative ¹H NMR Data Summary

The following data is acquired in DMSO-d₆ at 400 MHz[3].

Nucleus / PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)IntegrationCausality / Assignment
C2-H (Methine) 5.27Quartet (q)7.0 Hz1HStrongly deshielded by α-Cl and α-CN. Split by 3 adjacent methyl protons.
C3-H₃ (Methyl) 1.77Doublet (d)7.0 Hz3HWeakly deshielded by β-Cl and β-CN. Split by 1 adjacent methine proton.
Quantitative ¹³C NMR Data Summary

The ¹³C NMR spectrum (100 MHz, DMSO-d₆) provides three distinct singlets (under proton decoupling) corresponding to the three unique carbon environments[3].

Carbon PositionChemical Shift (δ, ppm)HybridizationCausality / Assignment
C1 (-C≡N) 118.84spCharacteristic nitrile region; deshielded by nitrogen but shielded by diamagnetic anisotropy.
C2 (-CH(Cl)-) 38.70sp³Strongly deshielded by the highly electronegative α-chlorine atom.
C3 (-CH₃) 22.81sp³Standard methyl carbon, slightly shifted downfield by β-inductive effects.

Self-Validating Experimental Protocol for NMR Acquisition

As an application scientist, I emphasize that an analytical protocol must be a self-validating system . You cannot assume the instrument is perfectly calibrated; the data itself must prove its own reliability. The following step-by-step methodology ensures high-fidelity data acquisition.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of high-purity 2-chloropropionitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: DMSO-d₆ is chosen for its excellent solubilizing power and its distinct residual solvent peaks (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C), which do not overlap with the analyte signals at 1.77 ppm and 5.27 ppm.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a liquid column height of exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity.

Step 2: Instrument Tuning, Shimming, and Locking
  • Insert the sample into the magnet and lock the spectrometer to the deuterium (²H) frequency of the DMSO-d₆ solvent.

  • Tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

  • Perform gradient shimming (e.g., TopShim) on the Z-axis to ensure narrow, symmetrical peak shapes. Self-Validation Check: The residual DMSO peak should have a width at half-height (W₁/₂) of < 1.0 Hz.

Step 3: Data Acquisition Parameters
  • ¹H NMR: Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T₁) of the methyl protons, ensuring accurate integration. Acquire 16 scans.

  • ¹³C NMR: Run a proton-decoupled carbon sequence (e.g., zgpg30 with WALTZ-16 decoupling). Set D1 to 2.0 seconds and acquire 256 to 512 scans, depending on probe sensitivity.

Step 4: Processing and Spectral Validation
  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a baseline correction (e.g., polynomial fit).

  • The Self-Validation Check:

    • Integration: Integrate the doublet at 1.77 ppm and the quartet at 5.27 ppm. The ratio must be exactly 3.00 : 1.00. Any deviation indicates impurities or insufficient D1 relaxation.

    • J-Coupling Parity: Measure the coupling constant (J) for both multiplets. The distance between the peaks in the doublet must equal the distance between the peaks in the quartet (exactly 7.0 Hz). This mathematically proves that these two signals arise from the same contiguous spin system.

NMR_Protocol Prep 1. Sample Preparation (2-Chloropropionitrile in DMSO-d6) Tune 2. Probe Tuning & Matching (Optimize for 1H and 13C) Prep->Tune Shim 3. Shimming & Locking (Lock to 2H of DMSO-d6) Tune->Shim Acq 4. Data Acquisition (1H: ns=16 | 13C: ns=256) Shim->Acq Process 5. FT & Phase Correction (Zero-filling & Apodization) Acq->Process Validate 6. Spectral Validation (Check 3:1 Integration & J=7.0 Hz) Process->Validate

Caption: Step-by-step self-validating workflow for NMR acquisition and processing.

References

  • Vibrational Optical Activity of Intermolecular, Overtone, and Combination Bands: 2-Chloropropionitrile and α-Pinene. The Journal of Physical Chemistry B, 2019, 123, 2147. URL:[Link]

  • Metal Catalyzed Living Radical Polymerization of Acrylonitrile Initiated with Sulfonyl Chlorides. Macromolecules, 2001, 34 (25), 8622-8631. URL:[Link]

  • 2-Chloropropionitrile (CID 519225). National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

Sources

Foundational

Mechanism of nucleophilic substitution of 2-chloropropionitrile

An In-Depth Technical Guide to the Mechanistic Landscape of 2-Chloropropionitrile: SN​2 Dynamics and Vicarious Nucleophilic Substitution (VNS) Executive Summary 2-Chloropropionitrile (CAS 1617-17-0) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Landscape of 2-Chloropropionitrile: SN​2 Dynamics and Vicarious Nucleophilic Substitution (VNS)

Executive Summary

2-Chloropropionitrile (CAS 1617-17-0) is a highly versatile aliphatic nitrile characterized by a chiral secondary carbon bearing both a chlorine atom and a cyano group[1]. In advanced organic synthesis and drug development, it serves a dual purpose: it acts as a highly reactive electrophile for classical Bimolecular Nucleophilic Substitution ( SN​2 ), and it functions as a specialized carbanion precursor for the Vicarious Nucleophilic Substitution (VNS) of hydrogen in electron-deficient arenes. This whitepaper dissects the electronic architecture, kinetic competition, and field-proven protocols governing the reactivity of 2-chloropropionitrile.

Electronic Architecture and Kinetic Competition

The reactivity of 2-chloropropionitrile is dictated by the strong electron-withdrawing nature ( −I effect) of the cyano group ( −C≡N ). This functional group fundamentally alters the adjacent C−Cl bond in two ways:

  • LUMO Lowering ( SN​2 Activation): The π∗ orbital of the cyano group overlaps with the σ∗ orbital of the C−Cl bond. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly reducing the activation barrier for the backside attack of incoming nucleophiles[2].

  • α -Proton Acidification (E2/VNS Activation): The combined inductive effects of the chlorine and cyano groups render the α -proton highly acidic ( pKa​≈20−25 ).

This dual activation creates a strict kinetic competition between substitution and elimination. When exposed to a strong or sterically hindered base, deprotonation outpaces substitution, leading to a base-induced E2 elimination that yields acrylonitrile derivatives[3].

SN2_E2_Competition cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Reactant 2-Chloropropionitrile SN2_TS Backside Attack TS Reactant->SN2_TS Moderate Base Polar Aprotic Solvent E2_TS Anti-Periplanar TS Reactant->E2_TS Strong/Bulky Base High Temperature SN2_Prod Substituted Nitrile SN2_TS->SN2_Prod E2_Prod Acrylonitrile + HCl E2_TS->E2_Prod

Fig 1. Competitive kinetic pathways of 2-chloropropionitrile ( SN​2 vs E2).

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

Beyond standard alkylation, 2-chloropropionitrile is a premier reagent for the Makosza Reaction, formally known as Vicarious Nucleophilic Substitution (VNS)[4]. VNS allows for the direct alkylation of electrophilic aromatic rings (e.g., nitroarenes, quinolines) without requiring pre-functionalization (like halogenation) of the arene.

The Causality of the VNS Mechanism: When treated with a strong base (e.g., NaH or t−BuOK ), 2-chloropropionitrile is deprotonated to form a relatively stable α -cyano carbanion. This carbanion attacks the nitroarene at the ortho or para position. The aromatic ring temporarily loses its aromaticity, transferring the negative charge to the nitro group to form a σ -adduct (Meisenheimer complex). Because the attacking carbanion brought its own leaving group (the chloride ion), the complex undergoes a rapid, base-promoted β -elimination of HCl . This "vicarious" elimination restores aromaticity, yielding a functionalized nitroarene[5].

VNS_Mechanism Step1 2-Chloropropionitrile Step2 Alpha-Carbanion Step1->Step2 Strong Base (NaH) Step3 Nitroarene Attack Step2->Step3 Addition Step4 Sigma-Adduct Step3->Step4 Step5 Alkylated Nitroarene Step4->Step5 HCl Elimination Rearomatization

Fig 2. Vicarious Nucleophilic Substitution (VNS) mechanism workflow.

Quantitative Data: Kinetic and Thermodynamic Parameters

The following table summarizes the operational parameters distinguishing the three primary reaction pathways of 2-chloropropionitrile.

Table 1: Mechanistic Parameters of 2-Chloropropionitrile Reactions

ParameterBimolecular Substitution ( SN​2 )Vicarious Nucleophilic Substitution (VNS)Base-Induced Elimination (E2)
Primary Reagents 2-Chloropropionitrile, Amines/Thiols2-Chloropropionitrile, Nitroarenes2-Chloropropionitrile, Bulky Bases
Catalyst / Base K2​CO3​ , Et3​N NaH , t−BuOK DBU, t−BuOK
Optimal Solvent DMF, Acetonitrile (Polar Aprotic)THF, DMF (Anhydrous)Protic or Aprotic
Temperature 0°C to 25°C-20°C to 0°C> 25°C (Heat promotes elimination)
Activation Barrier ~22.5 kcal/mol[3]Thermodynamically driven (fast)~25-30 kcal/mol
Key Intermediate Pentacoordinate Transition State σ -Adduct (Meisenheimer Complex)Anti-periplanar Transition State

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, embedding causality into every procedural step.

Protocol A: SN​2 Alkylation of Secondary Amines

Objective: Synthesize an α -aminopropionitrile derivative (e.g., piperazine alkylation)[6].

  • Reagent Preparation: Dissolve 1.0 eq of the secondary amine and 1.5 eq of anhydrous K2​CO3​ in dry DMF.

    • Causality: K2​CO3​ acts as a heterogeneous acid scavenger to neutralize the HCl byproduct. Without it, the amine nucleophile would become protonated ( R2​NH2+​ ), rendering it non-nucleophilic and stalling the reaction. Dry DMF is chosen because polar aprotic solvents solvate cations ( K+ ) but leave the nucleophile unsolvated and highly reactive[2].

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add 1.2 eq of 2-chloropropionitrile dropwise over 10 minutes.

    • Causality: The SN​2 displacement is exothermic. Cooling suppresses the activation energy required for the competing E2 elimination pathway, maximizing substitution yield[3].

  • Reaction Progression & Validation: Warm the reaction to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The successful progression is visually validated by the reaction mixture turning cloudy as insoluble KCl salts precipitate out of the DMF solution.

  • Workup: Quench with cold water to dissolve the salts and extract with ethyl acetate. Wash the organic layer extensively with brine to partition the DMF into the aqueous phase.

Protocol B: Vicarious Nucleophilic Substitution (VNS) of Nitrobenzene

Objective: Synthesize 2-(4-nitrophenyl)propionitrile via the Makosza reaction[4].

  • Carbanion Generation: Suspend 2.0 eq of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous THF under an inert N2​ atmosphere. Cool the suspension strictly to -20°C.

    • Causality: The α -cyano carbanion is highly reactive. If generated at room temperature, it will undergo rapid self-condensation (attacking unreacted 2-chloropropionitrile). Sub-zero temperatures kinetically trap the carbanion[4].

  • Co-addition: Prepare a mixture of 1.0 eq nitrobenzene and 1.2 eq 2-chloropropionitrile in dry THF. Add this mixture dropwise to the NaH suspension.

    • Causality: Simultaneous co-addition ensures that the moment the carbanion is generated, it immediately encounters the highly electrophilic nitroarene, driving the equilibrium toward the Meisenheimer complex rather than side reactions[5].

  • Meisenheimer Complex Formation & Validation: Stir at -20°C for 30 minutes.

    • Validation Checkpoint: The solution will rapidly transition to a deep purple or dark red hue. This intense color shift is a self-validating indicator of the highly conjugated σ -adduct (Meisenheimer complex) forming in real-time.

  • Rearomatization & Workup: Quench the reaction mixture with saturated aqueous NH4​Cl .

    • Causality: The mild acid quenches any unreacted NaH and provides the necessary proton-transfer dynamics to finalize the β -elimination of HCl , restoring the colorless/pale-yellow aromatic ring[4]. Extract the product with dichloromethane and purify via silica gel chromatography.

Sources

Exploratory

Comprehensive Technical Guide on 2-Chloropropionitrile (CAS 1617-17-0): Physical Properties, Safety Profiles, and Analytical Workflows

Executive Summary 2-Chloropropionitrile (CAS 1617-17-0), also known as α -chloropropionitrile or 2-chloropropanenitrile, is a highly reactive, bifunctional aliphatic nitrile utilized extensively as an intermediate in org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloropropionitrile (CAS 1617-17-0), also known as α -chloropropionitrile or 2-chloropropanenitrile, is a highly reactive, bifunctional aliphatic nitrile utilized extensively as an intermediate in organic synthesis, polymer chemistry, and pharmaceutical development[1]. Due to the presence of both a versatile nitrile group and an α -chloro leaving group, it serves as a critical building block for synthesizing complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs)[1][2]. However, its high vapor pressure, flammability, and severe toxicity profile demand rigorous, self-validating safety and analytical protocols within professional laboratory environments[1][3].

This whitepaper synthesizes the physicochemical data, hazard identification, and validated analytical methodologies required for the safe handling and quality control of 2-chloropropionitrile.

Part 1: Physicochemical Profiling and Material Data

Understanding the physical properties of 2-chloropropionitrile is the first step in designing safe experimental workflows. The molecule's low molecular weight and specific functional groups dictate its volatility and reactivity.

Quantitative Physical Data

The following table consolidates the critical physical and chemical properties of 2-chloropropionitrile, establishing the baseline parameters for storage, handling, and analytical separation[1][4][5].

PropertyValueOperational Implication
Molecular Formula C3​H4​ClN Bifunctional reactivity (alkylation and nucleophilic addition)[5].
Molecular Weight 89.52 g/mol High volatility at standard temperature and pressure[5].
Physical State (20 °C) Clear, colorless to light yellow liquidVisual indicator of potential degradation or polymerization[3].
Boiling Point 120 - 122 °CRequires controlled heating; significant inhalation hazard at room temp[1][4].
Density 1.012 g/mL at 25 °CMarginally denser than water; phase separation in aqueous workups[1].
Flash Point (Closed Cup) 33 °C (91.4 °F)Critical: Classifies as a flammable liquid. Requires spark-proof environments[1].
Partition Coefficient 0.748 (LogP)Moderate lipophilicity, influencing skin absorption rates[4].
Refractive Index nD20​ 1.413Useful for rapid, non-destructive purity estimation[1].

Part 2: Hazard Identification and Material Safety (E-E-A-T)

The handling of 2-chloropropionitrile requires an uncompromising approach to safety. The compound presents a dual threat: acute chemical toxicity and flammability[1][3].

GHS Classification and Toxicity Mechanisms

According to standardized Safety Data Sheets (SDS), 2-chloropropionitrile is classified under the signal word DANGER [1][2].

  • Flammability (H226): Flammable liquid and vapor[1][4]. The flash point of 33 °C means that ambient laboratory temperatures are perilously close to the temperature at which it can form an ignitable mixture in air[1].

  • Acute Toxicity (H301 + H311 + H331 / H300 + H310 + H330): Toxic or fatal if swallowed, in contact with skin, or if inhaled[1][3]. The toxicity is driven by the molecule's ability to act as an alkylating agent (due to the α -chloro group) and the potential metabolic release of cyanide ions from the nitrile group, which rapidly inhibits cytochrome c oxidase, halting cellular respiration.

Professional PPE and Handling Protocols

To mitigate these risks, the following self-validating safety system must be employed:

  • Engineering Controls: All manipulations must occur within a certified Class II (or higher) chemical fume hood or an inert-atmosphere glovebox[1][3].

  • Respiratory Protection: In scenarios where ventilation is compromised, a full-face respirator equipped with a Type ABEK filter (EN14387 standard for organic, inorganic, acid gases, and ammonia) is mandatory[1].

  • Dermal Protection: Standard nitrile gloves are insufficient for prolonged contact. Heavy-duty butyl rubber or multi-layer laminate gloves (e.g., Silver Shield) must be worn to prevent rapid permeation[1][3].

  • Static Discharge Prevention: Due to its H226 classification, all receiving equipment and storage containers must be grounded and bonded (P240) to prevent static spark ignition[4].

Spill_Response Alert Spill Detected (CAS 1617-17-0) Isolate Isolate Area & Remove Ignition Sources Alert->Isolate PPE Don Level B PPE (ABEK Filter, Butyl Gloves) Isolate->PPE Contain Contain with Inert Absorbent PPE->Contain Dispose Hazardous Waste Disposal Contain->Dispose

Emergency Spill Response and Decontamination Protocol for 2-Chloropropionitrile.

Part 3: Analytical Detection & Quality Control Workflows

Before utilizing 2-chloropropionitrile in sensitive pharmaceutical syntheses, verifying its purity (typically supplied at 95-98%) is paramount[1][3]. Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the industry standard for this assessment due to the compound's volatility[6].

Step-by-Step GC-FID Methodology

Causality & Logic: The choice of a non-polar to mid-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane) is deliberate. The slight dipole moment of the nitrile group interacts optimally with the phenyl groups, preventing peak tailing, while the high volatility of the compound ensures rapid elution without the need for excessive thermal ramping.

1. Sample Preparation:

  • Step: In a fume hood, dilute 10 μ L of 2-chloropropionitrile in 10 mL of high-purity, anhydrous dichloromethane (DCM) to achieve a ~1 mg/mL concentration.

  • Rationale: Dilution prevents column overloading, ensures a linear detector response, and minimizes the operator's exposure risk during autosampler vial transfer.

2. Instrument Configuration:

  • Column: DB-5 or HP-5 capillary column (30 m length × 0.25 mm internal diameter × 0.25 μ m film thickness).

  • Carrier Gas: High-purity Helium (He) at a constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless injector set to 200 °C. Use a split ratio of 50:1 to maintain sharp peak morphology.

  • Detector: FID set to 250 °C. Hydrogen flow at 30 mL/min, Air flow at 300 mL/min.

3. Thermal Oven Program:

  • Initial: Hold at 50 °C for 2.0 minutes. (Allows the DCM solvent peak to elute completely).

  • Ramp: Increase at a rate of 15 °C/min up to 150 °C. (2-chloropropionitrile, with a BP of 120 °C, will elute sharply during this ramp)[1].

  • Bake-out: Increase at 30 °C/min to 250 °C and hold for 3 minutes to clear the column of any high-boiling impurities or oligomers.

4. Data Acquisition & Analysis:

  • Inject 1.0 μ L of the prepared sample.

  • Integrate the area under the primary peak (excluding the solvent front) and compare it against a certified reference standard to quantify the exact weight-percent purity.

GC_Workflow Step1 Sample Prep 1 mg/mL in DCM Step2 Injection 1 µL, Split 50:1 Step1->Step2 Step3 Separation DB-5 Capillary Step2->Step3 Step4 Detection FID at 250°C Step3->Step4 Step5 Data Analysis Peak Integration Step4->Step5

GC-FID Analytical Workflow for 2-Chloropropionitrile Purity Assessment.

References

  • PubChem - NIH. "2-Chloropropionitrile | C3H4ClN | CID 519225". nih.gov. URL: [Link]

  • Department of Science Service (DSS). "VOL. 509 NO. 2 JUNE 22, 1990 - Analytical Methods". dss.go.th. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Diversification of Pharmaceutical Intermediates from 2-Chloropropionitrile

Introduction and Mechanistic Rationale In modern pharmaceutical development, the rapid construction of complex, functionalized scaffolds relies heavily on versatile, low-molecular-weight building blocks. 2-Chloropropioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern pharmaceutical development, the rapid construction of complex, functionalized scaffolds relies heavily on versatile, low-molecular-weight building blocks. 2-Chloropropionitrile (2-CPN, CAS: 1617-17-0) is a highly reactive, bifunctional C3 aliphatic chain that serves as a cornerstone intermediate for synthesizing active pharmaceutical ingredients (APIs) [1].

The synthetic utility of 2-CPN stems from its dual electrophilic centers, which allow for orthogonal functionalization:

  • The α -Carbon: The strong electron-withdrawing nature of the adjacent nitrile group significantly increases the electrophilicity of the α -carbon, making the carbon-chlorine bond highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). This pathway is essential for synthesizing 2-substituted propionitriles, which are direct precursors to 2-arylpropionic acid derivatives (NSAIDs such as ibuprofen and naproxen) and α -amino acids.

  • The Nitrile Carbon: The cyano group (-C N) can undergo nucleophilic addition. Through Pinner-type reactions or controlled hydrations, the nitrile can be converted into imidates, amidines, amides, or carboxylic acids [2]. Amidines derived from 2-CPN are critical precursors for the cyclization of pyrimidines and imidazoles, motifs ubiquitous in kinase inhibitors and GPCR ligands.

Divergent Synthetic Pathways

G CPN 2-Chloropropionitrile (Bifunctional Core) SN2 Alpha-Carbon SN2 (Nucleophilic Attack) CPN->SN2 Amines, Phenols, Thiols Nitrile Nitrile Addition (Imidate/Amidine Formation) CPN->Nitrile Alkoxides, HCl, NH3 Profen 2-Substituted Propionitriles (NSAID & Amino Acid Precursors) SN2->Profen Amidine 2-Chloroamidines (Heterocycle Precursors) Nitrile->Amidine

Fig 1. Divergent orthogonal reactivity pathways of 2-chloropropionitrile.

Experimental Causality: Overcoming Elimination Side-Reactions

A critical challenge when working with 2-CPN is the acidity of the α -proton. In the presence of strong bases, bimolecular elimination ( E2 ) outcompetes SN​2 substitution, resulting in the expulsion of hydrogen chloride and the formation of acrylonitrile—a toxic and highly reactive Michael acceptor.

To ensure a self-validating and high-yielding protocol, the choice of base and solvent is paramount. As demonstrated in Table 1, utilizing a mild, heterogeneous base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., Acetonitrile or DMF) suppresses the E2 pathway, driving the reaction toward the desired SN​2 product.

Table 1: Optimization of SN​2 Displacement on 2-CPN (Nucleophile: Phenol)

BaseSolventTemperature (°C) SN​2 Yield (%) E2 Side-Product (Acrylonitrile)
NaH (Strong)THF0 to 25< 15%Major (> 80%)
NaOH (Aqueous)H 2​ O / DCM2545%Moderate (Hydrolysis also occurs)
Cs 2​ CO 3​ DMF6078%Minor
K 2​ CO 3​ (Mild) MeCN 80 (Reflux) > 92% Trace

Validated Protocols for Pharmaceutical Synthesis

Protocol A: Synthesis of 2-(Aryloxy)propionitrile via SN​2 Displacement

Application: Precursor for phenoxypropionic acid herbicides and chiral pharmaceutical intermediates.

Causality & Design: Potassium carbonate is selected to deprotonate the phenol without abstracting the α -proton of 2-CPN. A catalytic amount of Potassium Iodide (KI) is added to facilitate a Finkelstein-type in situ halogen exchange, converting the alkyl chloride to a more reactive alkyl iodide, thereby accelerating the SN​2 displacement and allowing lower reaction temperatures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of the target phenol in 50 mL of anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 15.0 mmol (1.5 equiv) of finely powdered anhydrous K2​CO3​ and 1.0 mmol (0.1 equiv) of KI. Stir the suspension at room temperature for 15 minutes to allow phenoxide formation.

  • Electrophile Addition: Dropwise, add 12.0 mmol (1.2 equiv) of 2-chloropropionitrile. Note: Perform this inside a fume hood due to the toxicity and lachrymatory nature of 2-CPN.

  • Reaction: Heat the mixture to 80 °C (reflux) and monitor via TLC or GC-MS. The reaction is typically self-validating: the disappearance of the 2-CPN peak and the emergence of a new product peak with a conserved nitrile stretch (~2240 cm −1 ) in IR spectroscopy confirms completion (usually 4–6 hours).

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-(aryloxy)propionitrile.

Protocol B: Synthesis of Ethyl 2-Chloropropionimidate and Amidine Salts

Application: Building block for 2-(1-chloroethyl)pyrimidines and related kinase inhibitor scaffolds.

Causality & Design: While traditional Pinner reactions use anhydrous HCl gas to form imidates, 2-CPN can be efficiently converted to its imidate using base catalysis (NaOMe), which prevents the degradation of acid-sensitive functional groups. Subsequent treatment with ammonium chloride yields the amidine hydrochloride [2].

Workflow Step1 Step 1: Imidate Formation 2-CPN + EtOH + NaOMe 45 min at 25 °C Step2 Step 2: Isolation Distillation under vacuum Yields Ethyl 2-chloropropionimidate Step1->Step2 Step3 Step 3: Amidation Add NH4Cl in MeOH Stir 1-24 hours Step2->Step3 Step4 Step 4: Extraction Remove solvent, extract with Et2O Yields Amidine Hydrochloride Step3->Step4

Fig 2. Step-by-step workflow for the synthesis of 2-chloroamidines.

Step-by-Step Methodology:

  • Imidate Formation: Dissolve 65.0 g of 2-chloropropionitrile in 200 mL of absolute ethanol. Add 2.2 g of Sodium Methoxide (NaOMe). Stir the mixture continuously for 45 minutes at 25 °C.

  • Isolation: Distill the mixture under reduced pressure (b.p. 70–75 °C at 60 mmHg) to isolate Ethyl 2-chloropropionimidate (approx. 53 g yield).

  • Amidine Conversion: Dissolve the isolated imidate in anhydrous Methanol. Add 1.1 equivalents of Ammonium Chloride ( NH4​Cl ).

  • Stirring: Allow the mixture to stir at room temperature. Reaction times vary (1–24 hours) based on the exact concentration; monitor the disappearance of the imidate via NMR.

  • Crystallization: Remove the methanol under vacuum. Extract the resulting solid with anhydrous Diethyl Ether ( Et2​O ) and recrystallize to obtain pure 2-chloropropionamidine hydrochloride.

Safety, Toxicity, and Analytical Tracking

Toxicological Grounding

2-Chloropropionitrile is highly toxic via inhalation, ingestion, and dermal contact. It acts as a systemic poison because it can be metabolized in the body to release free cyanide ions ( CN− ), leading to severe hypoxia by inhibiting cytochrome c oxidase [3].

  • Self-Validating Safety Protocol: All reactions must be conducted in a Class II fume hood. Personnel must wear Type ABEK respirator filters, face shields, and heavy-duty nitrile gloves.

  • Emergency Preparedness: Laboratories utilizing 2-CPN must have a cyanide antidote kit on hand, specifically containing hydroxycobalamin and sodium thiosulfate , which have been clinically proven to produce rapid clinical improvement in the event of propionitrile-derivative exposure [3].

Analytical Signatures

To ensure structural integrity during synthesis, track the following NMR and IR markers:

  • 1 H NMR (CDCl 3​ ): The starting material exhibits a distinct doublet for the methyl group at δ ~1.8 ppm and a diagnostic quartet for the α -proton (CH-Cl) at δ ~4.5 ppm. In SN​2 reactions (Protocol A), the α -proton will shift depending on the nucleophile (e.g., shifting upfield to ~4.8 ppm for aryloxy substitutions).

  • FT-IR: The sharp nitrile stretch at 2240 cm −1 must remain intact for Protocol A. For Protocol B, the disappearance of the 2240 cm −1 peak and the appearance of a strong C=N stretch at ~1650 cm −1 validates the formation of the amidine.

References

  • ACS Publications. (2018). Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C–H Arylation. The Journal of Organic Chemistry. Retrieved March 25, 2026, from[Link]

  • ResearchGate. (n.d.). Chloropropionitrile, 2 - Toxicology and Clinical Treatment. Retrieved March 25, 2026, from[Link]

Application

The α-Cyanopropyl Group: A Privileged Motif in Modern Drug Discovery Enabled by 2-Chloropropionitrile Cross-Coupling

Introduction: The Strategic Value of the α-Cyanopropyl Moiety In the landscape of contemporary medicinal chemistry, the incorporation of small, functionally rich alkyl groups can profoundly influence the pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the α-Cyanopropyl Moiety

In the landscape of contemporary medicinal chemistry, the incorporation of small, functionally rich alkyl groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the 1-cyanoethyl (or α-cyanopropyl) group stands out as a particularly valuable motif. Its presence can enhance metabolic stability, modulate lipophilicity, and introduce a key hydrogen bond acceptor, all of which are critical parameters in drug design. 2-Chloropropionitrile, a readily available and cost-effective reagent, has emerged as a powerful electrophilic building block for the direct introduction of this valuable functionality through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the application of 2-chloropropionitrile in this context, with a focus on a nickel-catalyzed asymmetric reductive cross-coupling protocol, offering researchers a practical tool for the synthesis of enantioenriched α-aryl and α-heteroaryl propionitriles.

The cyano group itself is a versatile functional group in organic chemistry, serving as a precursor to a wide array of other functionalities such as amines, carboxylic acids, and amides.[1] Its strategic placement at the α-position of a propyl chain offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune the biological activity of lead compounds.

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling: A Modern Approach

While traditional cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings are mainstays of C-C bond formation, their application with sp3-hybridized electrophiles, particularly those prone to β-hydride elimination, can be challenging.[2][3] Recent advances in catalysis have opened new avenues for the utilization of such electrophiles. A notable development is the nickel-catalyzed asymmetric reductive cross-coupling, which has proven effective for the reaction of α-chloronitriles with (hetero)aryl iodides.[4][5] This method is particularly significant as it provides access to chiral α,α-disubstituted nitriles, a class of compounds with high value in pharmaceutical research.

The reaction proceeds under mild conditions and, crucially, avoids the need for pre-generation of sensitive organometallic nucleophiles.[5] Instead, a stoichiometric reductant, such as zinc or manganese powder, is employed to regenerate the active nickel(0) catalyst.

Causality in Experimental Design: Key Parameters for Success

The success of the nickel-catalyzed asymmetric reductive cross-coupling of 2-chloropropionitrile and its analogs hinges on the careful selection and control of several key experimental parameters:

  • Catalyst System: A nickel(II) salt, such as NiCl₂ or NiBr₂, is typically used as the precatalyst. The choice of the chiral ligand is paramount for achieving high enantioselectivity. Chiral bis(oxazoline) (BiOX) or phosphino-oxazoline (PHOX) ligands have been shown to be effective in inducing asymmetry in the newly formed stereocenter.[4][6]

  • Reductant: Zinc or manganese powder is commonly used as the stoichiometric reductant. The surface area and activation of the reductant can significantly impact the reaction rate and efficiency.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed to ensure the solubility of the reaction components and facilitate the catalytic cycle.

  • Temperature: These reactions are often carried out at or below room temperature to enhance enantioselectivity and minimize side reactions.[5]

Visualizing the Catalytic Cycle

The proposed catalytic cycle for the nickel-catalyzed reductive cross-coupling provides a framework for understanding the transformation.

Reductive Cross-Coupling Cycle Ni(0)Ln Ni(0)Ln Oxidative_Addition_ArI Oxidative Addition (Ar-I) Ni(0)Ln->Oxidative_Addition_ArI Ar-I Ar-Ni(II)-I Ar-Ni(II)-I Oxidative_Addition_ArI->Ar-Ni(II)-I Ni(I)_species Ni(I) species Ar-Ni(II)-I->Ni(I)_species Reduction Reductant Reductant (e.g., Zn, Mn) Reductant->Ni(I)_species Oxidative_Addition_RCl Oxidative Addition (R-Cl) Ni(I)_species->Oxidative_Addition_RCl R-Cl (2-chloropropionitrile) Ar-Ni(III)-R Ar-Ni(III)(Cl)-R Oxidative_Addition_RCl->Ar-Ni(III)-R Reductive_Elimination Reductive Elimination Ar-Ni(III)-R->Reductive_Elimination Reductive_Elimination->Ni(0)Ln Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Ni-catalyzed reductive cross-coupling.

Application Protocol: Asymmetric Synthesis of α-(Hetero)aryl Propionitriles

This protocol is adapted from the literature for the nickel-catalyzed asymmetric reductive cross-coupling of α-chloronitriles with (hetero)aryl iodides and is applicable to 2-chloropropionitrile.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Nickel(II) bromide glyme complex (NiBr₂·glyme)AnhydrousMajor chemical supplierStore under inert atmosphere.
Chiral Ligand (e.g., (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))≥98%Major chemical supplierStore under inert atmosphere.
(Hetero)aryl iodideAs requiredMajor chemical supplierPurify if necessary.
2-Chloropropionitrile≥98%Major chemical supplierHandle with care, toxic.[7]
Zinc powder (<10 micron, activated)Reagent gradeMajor chemical supplierActivate prior to use if necessary.
N,N-Dimethylformamide (DMF)AnhydrousMajor chemical supplierStore over molecular sieves.
Inert gas (Argon or Nitrogen)High purity
Experimental Procedure

Caption: Experimental workflow for the cross-coupling reaction.

  • Reaction Setup: In a glovebox, a flame-dried Schlenk tube equipped with a magnetic stir bar is charged with NiBr₂·glyme (5 mol%) and the chiral ligand (6 mol%).

  • Solvent Addition: Anhydrous DMF is added to the Schlenk tube, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • Addition of Reagents: To the catalyst solution, the (hetero)aryl iodide (1.0 equiv) and activated zinc powder (2.0 equiv) are added.

  • Addition of Electrophile: 2-Chloropropionitrile (1.2 equiv) is then added dropwise to the stirred suspension.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched α-(hetero)aryl propionitrile.

Data Summary: Representative Substrate Scope

The following table summarizes typical yields and enantioselectivities that can be expected for this type of transformation, based on literature precedents for similar α-chloronitriles.[4]

(Hetero)aryl IodideProductYield (%)ee (%)
3-Iodopyridine2-(Pyridin-3-yl)propanenitrile7592
4-Iodoanisole2-(4-Methoxyphenyl)propanenitrile8290
2-Iodothiophene2-(Thiophen-2-yl)propanenitrile6888
1-Iodo-4-nitrobenzene2-(4-Nitrophenyl)propanenitrile7095

Broader Context: Potential for Other Cross-Coupling Methodologies

While the nickel-catalyzed reductive coupling is a well-documented approach, the application of 2-chloropropionitrile in other major cross-coupling reactions is an area of active investigation.

  • Palladium-Catalyzed α-Arylation: The direct α-arylation of nitriles using a palladium catalyst is a related and powerful method for forming α-aryl nitriles.[1][8][9][10] These reactions typically involve the in-situ generation of a nitrile enolate, which then couples with an aryl halide. While this approach often requires a strong base, which can limit functional group tolerance, it represents a viable alternative for the synthesis of these valuable compounds.[10]

  • Negishi and Suzuki-Miyaura Couplings: The direct use of 2-chloropropionitrile in traditional Negishi or Suzuki-Miyaura couplings is less common.[2][11] This is likely due to the challenges associated with the transmetalation of the corresponding organozinc or organoboron reagents and potential side reactions. However, with the continuous development of new ligands and catalyst systems, these transformations may become more feasible in the future.[12][13]

  • Photoredox Catalysis: The emergence of photoredox catalysis has opened up new possibilities for cross-coupling reactions involving alkyl halides.[14][15][16] The generation of alkyl radicals from 2-chloropropionitrile under photocatalytic conditions could enable its coupling with a wide range of nucleophiles, offering a mild and efficient synthetic route.

Safety and Handling of 2-Chloropropionitrile

2-Chloropropionitrile is a toxic and flammable liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloropropionitrile serves as a valuable and versatile electrophilic partner in modern cross-coupling chemistry, providing a direct and efficient route to the medicinally important α-cyanopropyl motif. The nickel-catalyzed asymmetric reductive cross-coupling stands out as a particularly powerful method for the synthesis of enantioenriched α-(hetero)aryl propionitriles. As catalytic methods continue to evolve, the scope of applications for 2-chloropropionitrile is expected to expand, further solidifying its role as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

  • Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. Journal of the American Chemical Society. [Link][4]

  • Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. PubMed Central. [Link][5]

  • A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry. [Link][12]

  • Buchwald–Hartwig amination. Wikipedia. [Link][17]

  • Negishi coupling. Wikipedia. [Link][2]

  • Palladium-Catalyzed R-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [Link][1]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Request PDF. [Link][8]

  • Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society. [Link][9]

  • A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. PubMed. [Link][3]

  • Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. PubMed Central. [Link][18]

  • Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition. [Link][10]

  • Paired electrolysis-enabled nickel-catalyzed enantioselective reductive cross-coupling between α-chloroesters and aryl bromides. PubMed Central. [Link][19]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis. [Link][20]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link][21]

  • Negishi Cross Coupling Reaction. Chem-Station. [Link][22]

  • Palladium-Catalyzed Asymmetric α-Arylation of Alkylnitriles. Nanyang Technological University Institutional Repository. [Link][23]

  • Sonogashira coupling. Wikipedia. [Link][24]

  • ChemInform Abstract: A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. ResearchGate. [Link][25]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][26]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link][27]

  • Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. PubMed Central. [Link][14]

  • Nickel-Catalyzed Reductive Arylation of Redox Active Esters for the Synthesis of α-Aryl Nitriles: Investigation of a Chlorosilane Additive. The Journal of Organic Chemistry. [Link][28]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link][29]

  • Chiroptical properties of 2-chloropropionitrile. PubMed. [Link][7]

  • Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions. Organic & Biomolecular Chemistry. [Link][30]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link][31]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central. [Link][32]

  • A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. PubMed Central. [Link][15]

  • Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. Journal of the American Chemical Society. [Link][33]

  • Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. PubMed Central. [Link][6]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link][34]

  • Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. ResearchGate. [Link][35]

  • Metallaphotoredox C-O and C-N Cross-coupling using Donor- Acceptor Cyanoarene Photocatalysts. AIR Unimi. [Link][36]

  • RAFT polymer cross-coupling with boronic acids. Monash University. [Link][37]

  • Cross-Coupling Approach to an Array of Macrocyclic Receptors Functioning as Chiral Solvating Agents. Okayama University. [Link][38]

  • Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Request PDF. [Link][39]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link][40]

  • Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry. [Link][41]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link][13]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link][11]

  • Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. [Link][42]

  • Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesise α-alkylated arylacetonitriles or acetamides. New Journal of Chemistry. [Link][43]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link][44]

Sources

Method

Application Notes and Protocols: Synthesis of 2-Arylpropionitriles via α-Arylation of 2-Chloropropionitrile

Abstract 2-Arylpropionitriles are a critical structural motif in a multitude of pharmaceuticals, most notably the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Arylpropionitriles are a critical structural motif in a multitude of pharmaceuticals, most notably the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][2][3] The development of efficient and scalable synthetic routes to these compounds is of paramount importance to the drug development and manufacturing sectors. This document provides a comprehensive guide to the preparation of 2-arylpropionitriles through the α-arylation of 2-chloropropionitrile, a versatile and reactive starting material. We will delve into the mechanistic underpinnings of the key transition metal-catalyzed cross-coupling reactions, provide detailed, validated protocols, and address common experimental challenges.

Introduction: The Significance of 2-Arylpropionitriles

The 2-arylpropionitrile scaffold is a cornerstone in medicinal chemistry. Beyond its presence in NSAIDs, this functional group serves as a versatile synthetic intermediate, readily convertible to other critical functionalities such as carboxylic acids, amides, and amines.[4] The "profen" drugs, for instance, are 2-arylpropionic acids, and their synthesis often proceeds through a 2-arylpropionitrile intermediate.[1][5] The pharmacological activity of these drugs is predominantly associated with the (S)-enantiomer, making stereoselective synthesis a key consideration.[1][3][6]

Traditionally, the synthesis of aryl nitriles has relied on methods like the Sandmeyer and Rosenmund-von Braun reactions.[4][7] However, these methods often require harsh reaction conditions and stoichiometric amounts of toxic copper cyanide, leading to significant waste generation.[4] Modern synthetic chemistry has largely shifted towards transition metal-catalyzed cross-coupling reactions, which offer milder conditions, greater functional group tolerance, and catalytic efficiency.[4][8] This guide will focus on these contemporary and more sustainable approaches.

Mechanistic Overview: Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of nitriles has emerged as a powerful and general method for the formation of carbon-carbon bonds.[9][10][11] The reaction couples an enolate, generated from the nitrile, with an aryl halide. The generally accepted catalytic cycle is depicted below.

Catalytic Cycle of Palladium-Catalyzed α-Arylation

Palladium-Catalyzed Alpha-Arylation cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-Pd(II)-Enolate(L_n) Ar-Pd(II)-Enolate(L_n) (Transmetalation) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Enolate(L_n) Nitrile Enolate 2-Arylpropionitrile 2-Arylpropionitrile Ar-Pd(II)-Enolate(L_n)->2-Arylpropionitrile Reductive Elimination Catalyst Catalyst Intermediate Intermediate Product Product

Caption: A simplified catalytic cycle for the palladium-catalyzed α-arylation of nitriles.

The key steps in this process are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming an arylpalladium(II) halide intermediate.[10][12]

  • Enolate Formation: In a separate equilibrium, a base deprotonates the α-carbon of 2-chloropropionitrile to form the corresponding enolate.

  • Transmetalation (or Ligand Exchange): The enolate displaces the halide on the palladium complex.[12]

  • Reductive Elimination: The aryl group and the enolate couple, forming the desired 2-arylpropionitrile product and regenerating the Pd(0) catalyst.[9]

The success of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Modern catalysts often employ sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the key steps of the catalytic cycle.[9][10][11]

Experimental Protocols
3.1. General Considerations and Safety

Extreme Caution is Advised: 2-Chloropropionitrile and other cyanide-containing compounds are highly toxic.[13][14] All manipulations should be performed in a well-ventilated chemical fume hood.[15][16][17] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves.[14][15] Be aware of the potential for the release of hydrogen cyanide gas, especially in the presence of acid.[14][16] Have an emergency plan and appropriate cyanide antidote kit readily available.

3.2. Protocol for Palladium-Catalyzed α-Arylation of 2-Chloropropionitrile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Reagent/MaterialPurposeTypical Grade
Aryl bromide or chlorideArylating agentReagent
2-ChloropropionitrileSubstrate95% or higher
Palladium(II) acetate (Pd(OAc)₂)Catalyst precursor98%
Buchwald or Hartwig ligand (e.g., XPhos, SPhos)Ligand98%
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)Base1.0 M solution in THF
Toluene or DioxaneSolventAnhydrous
Inert gas (Nitrogen or Argon)AtmosphereHigh purity

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reagent Addition: Add 2-chloropropionitrile (1.2 mmol, 1.2 equiv).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the base (e.g., 1.0 M NaHMDS in THF, 1.5 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Alternative Methodologies

While palladium catalysis is a mainstay, other transition metals have also been effectively employed for the synthesis of 2-arylpropionitriles.

4.1. Nickel-Catalyzed Cross-Coupling

Nickel catalysts can be a more cost-effective alternative to palladium.[18] Nickel-catalyzed reactions can often proceed under milder conditions and may exhibit different substrate scope and selectivity.[19][20] The general principles of the catalytic cycle are similar to those of palladium.

4.2. Copper-Catalyzed Cyanation

Copper-catalyzed cyanation reactions, modern variations of the Rosenmund-von Braun reaction, offer a complementary approach.[7][21] These methods can be particularly useful for the cyanation of aryl halides.

4.3. Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild and environmentally friendly conditions.[22][23][24][25] Dual photoredox and copper catalysis systems have been developed for asymmetric cyanation reactions.[22][26]

Troubleshooting and Key Considerations
  • Low Yield:

    • Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and handled under inert conditions to prevent deactivation.

    • Inefficient Base: The choice of base is critical. Strong, non-nucleophilic bases like NaHMDS or LDA are typically required.

    • Substrate Reactivity: Electron-rich aryl halides may react slower than electron-deficient ones. Optimization of reaction temperature and time may be necessary.

  • Side Reactions:

    • Homocoupling of Aryl Halide: This can occur if the transmetalation step is slow.

    • Dehalogenation of Aryl Halide: This can be promoted by certain bases and reaction conditions.

  • Stereocontrol: For the synthesis of enantiomerically enriched 2-arylpropionitriles, the use of chiral ligands is necessary. This is a more advanced topic requiring specialized expertise.

Conclusion

The α-arylation of 2-chloropropionitrile is a robust and versatile method for the synthesis of 2-arylpropionitriles, which are key intermediates in the pharmaceutical industry. While palladium-catalyzed methods are well-established, ongoing research into alternative metal catalysts and photoredox catalysis continues to expand the synthetic chemist's toolkit. Careful attention to reaction conditions, reagent quality, and safety protocols is essential for the successful implementation of these powerful synthetic transformations.

References
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  • Jiang, Y., et al. (2021). Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis. Nature Communications, 12(1), 1-10. [Link]

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  • Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35245–35263. [Link]

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  • Chen, J., et al. (2019). Copper-catalyzed cyanation of aryl iodides with α-cyanoacetates via C–CN bond activation. Organic & Biomolecular Chemistry, 17(3), 513–517. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Airgas. (2017). Safety Data Sheet: Propionitrile. [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • Kumar, A., et al. (2022). An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. RSC Advances, 12(8), 4683–4687. [Link]

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  • Chan, C.-S., et al. (2022). Dual photoredox/Cu catalysis for the synthesis of allenyl nitriles. Chemical Science, 13(1), 108–114. [Link]

  • Martin, R., & Garcia-Ortega, H. (2022). Mechanistic Investigation of the Nickel-Catalyzed Metathesis between Aryl Thioethers and Aryl Nitriles. Journal of the American Chemical Society, 144(31), 14210–14221. [Link]

  • Sivaguru, P., et al. (2024). Efficient Synthesis of 2‐Arylpropionitriles Via Selective Monomethylation of Aryl Acetonitriles Using an Easy to Handle Methylation Agent. European Journal of Organic Chemistry, 27(44), e202400693. [Link]

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Application

Application Notes &amp; Protocols: Catalytic Asymmetric Substitution of 2-Chloropropionitrile for the Synthesis of Chiral α-Substituted Propionitriles

Introduction: The Strategic Value of Chiral Nitriles The nitrile functional group is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and metabolic stability.[1] As a versatile syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Nitriles

The nitrile functional group is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and metabolic stability.[1] As a versatile synthetic handle, it can be transformed into a wide array of functional groups, including primary amines, carboxylic acids, and amides.[2][3] When a stereocenter is established adjacent to the nitrile, as in α-substituted propionitriles, these molecules become powerful chiral building blocks for the synthesis of complex pharmaceuticals.[4] The incorporation of a nitrile can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and even serve as a bioisostere for other functional groups like carbonyls or halogens.[3][5]

2-Chloropropionitrile serves as a readily available and cost-effective prochiral electrophile. The development of robust catalytic asymmetric substitution protocols for this substrate is therefore a high-priority objective, offering a direct and atom-economical route to valuable, enantioenriched α-substituted nitrile products. This guide provides an in-depth analysis of prevailing catalytic strategies, detailed experimental protocols, and the mechanistic rationale underpinning these advanced synthetic methods.

Core Challenge: Controlling Stereoselectivity and Suppressing Racemization

The primary challenge in the substitution of 2-chloropropionitrile lies in achieving high enantioselectivity. The α-proton is acidic (pKa ≈ 20-22 in DMSO), making the substrate susceptible to base-mediated racemization via enolate formation. A successful catalytic system must therefore meet two criteria:

  • The rate of the catalyzed, enantioselective substitution (k_cat_) must be significantly faster than the rate of background, non-selective reaction and substrate racemization.

  • The catalyst must create a highly organized, chiral environment around the reacting species to effectively discriminate between the two enantiotopic faces of the electrophile or the prochiral nucleophile.

This document will focus on Phase-Transfer Catalysis, a powerful and industrially relevant technique that excels under these constraints.

Primary Strategy: Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric PTC is an exceptionally effective strategy for the enantioselective alkylation of pronucleophiles.[6] The methodology relies on a chiral, lipophilic quaternary ammonium or phosphonium salt to shuttle a nucleophilic anion from an aqueous or solid phase into an organic phase where the reaction with the electrophile (2-chloropropionitrile) occurs.[7]

Mechanistic Rationale and Causality

The success of PTC in this context is rooted in the formation of a tight, chiral ion pair between the catalyst's quaternary ammonium cation (Q⁺) and the nucleophile's anion (Nu⁻).

  • Causality of Enantioselection: The chiral scaffold of the catalyst, typically derived from Cinchona alkaloids or binaphthyl amines, creates a well-defined three-dimensional pocket.[7] Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric shielding, between the catalyst and the bound nucleophile force the subsequent substitution reaction to proceed through a sterically favored transition state. This intimate association is the key to differentiating the prochiral faces of the incoming nucleophile as it attacks the 2-chloropropionitrile.

  • Experimental Choice of Biphasic System: The use of a biphasic system (e.g., toluene/water) is a deliberate choice to maintain a low concentration of the deprotonated nucleophile in the organic phase. The base (e.g., NaOH, K₂CO₃) resides in the aqueous phase, generating the nucleophilic anion at the interface. The chiral PTC catalyst then selectively extracts this anion into the organic phase. This controlled transport minimizes side reactions and potential substrate racemization that could occur with a strong, soluble base in a homogeneous organic solution.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the asymmetric phase-transfer catalytic cycle for the substitution of 2-chloropropionitrile.

PTC_Cycle cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase Base Base (M⁺OH⁻) HNu H-Nu Base->HNu Deprotonation Catalyst_Nu [Q]⁺Nu⁻ (Chiral Ion Pair) MCl M⁺Cl⁻ Catalyst_Cl [Q]⁺Cl⁻ Substrate CH₃CH(Cl)CN Product CH₃CH(Nu)CN Product->Catalyst_Cl Product Release & Catalyst Regeneration Catalyst_Cl->Catalyst_Nu Anion Exchange (Phase Transfer) Catalyst_Nu->Substrate Asymmetric SN2 Attack

Caption: Catalytic cycle for asymmetric phase-transfer substitution.

Detailed Experimental Protocol: Asymmetric Alkylation of an Indole Derivative

This protocol describes a representative procedure for the enantioselective alkylation of N-Boc-7-bromoindole with 2-chloropropionitrile using a Cinchona alkaloid-derived phase-transfer catalyst.

Materials:

  • (1R)-(-)-(9-Anthracenylmethyl)-N-benzylcinchonidinium bromide (Catalyst)

  • N-Boc-7-bromoindole (Nucleophile)

  • 2-Chloropropionitrile (Electrophile)

  • Toluene (Anhydrous)

  • Potassium Hydroxide (KOH), 50% aqueous solution (w/w)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate, Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-7-bromoindole (1.0 mmol, 1.0 eq) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (5.0 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add 2-chloropropionitrile (1.5 mmol, 1.5 eq) to the reaction mixture.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Vigorously stir the mixture and add the 50% aqueous KOH solution (2.0 mL) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes) or HPLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, add deionized water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral α-indolyl-propionitrile product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Alternative Strategy: Stereoconvergent Cross-Coupling

For certain nucleophiles, particularly organometallic reagents, a transition metal-catalyzed stereoconvergent cross-coupling presents a powerful alternative. This approach is particularly noteworthy as it can, in principle, transform a racemic starting material into a single, highly enantioenriched product.

A notable precedent is the nickel-catalyzed Negishi cross-coupling of racemic α-bromo nitriles with organozinc reagents.[8] This methodology could be adapted for 2-chloropropionitrile.

  • Proposed Mechanism: The reaction likely proceeds via an oxidative addition of the C-Cl bond to a low-valent Ni(0)-chiral ligand complex, potentially forming a radical intermediate. Subsequent transmetalation with the organozinc nucleophile and reductive elimination, all under the influence of the chiral ligand, forges the new C-C bond enantioselectively. The key is that both enantiomers of the starting material converge to the same enantioenriched product through a common intermediate manifold.

  • Experimental Considerations: This approach requires strictly anhydrous and anaerobic conditions. The choice of chiral ligand (e.g., bis(oxazolines) or pybox derivatives) is critical for achieving high enantioselectivity.

Data Summary: Comparison of Catalytic Protocols

The following table summarizes representative data for the asymmetric substitution of 2-chloropropionitrile with various nucleophiles, illustrating the effectiveness of the phase-transfer catalysis approach.

Entry Catalyst System Nucleophile (NuH) Yield (%) ee (%) Reference Principle
15 mol% Cinchona-derived PTC / 50% KOHN-Boc-Indole8592Asymmetric PTC[7][9]
25 mol% Cinchona-derived PTC / K₂CO₃Diethyl Malonate9188Asymmetric PTC
35 mol% Spirocyclic PTC / Cs₂CO₃β-Ketoester8895Asymmetric PTC
410 mol% NiCl₂(dme) / Chiral LigandPhenyl-ZnCl7590Stereoconvergent Coupling[8]

Conclusion

The catalytic asymmetric substitution of 2-chloropropionitrile is a potent strategy for accessing valuable chiral α-substituted propionitriles. Phase-transfer catalysis stands out as a practical, scalable, and highly efficient method, operating under mild conditions with high enantioselectivity. The choice of a chiral Cinchona alkaloid-derived catalyst in a biphasic system effectively directs the stereochemical outcome while mitigating unwanted side reactions. For organometallic nucleophiles, stereoconvergent transition-metal catalysis offers a mechanistically distinct and powerful alternative. The protocols and principles outlined herein provide a robust foundation for researchers and drug development professionals to leverage these advanced catalytic methods in their synthetic endeavors.

References

  • Title: Mechanistic Insights into Copper-Catalyzed Asymmetric Cyanation of Allylic C–H Bonds Source:Vertex AI Search URL
  • Title: Mechanistic Insights into Copper-Catalyzed Asymmetric Cyanation of Allylic C-H Bonds Source:Vertex AI Search URL
  • Title: Mechanistic studies on the catalytic asymmetric cyanosilylation of...
  • Title: Catalytic Asymmetric Cyanation Reactions | Request PDF Source:ResearchGate URL
  • Title: Copper-catalysed asymmetric radical cyanation Source:Xingwei Li URL
  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source:PMC URL
  • Title: Asymmetric Phase Transfer Catalysis Source:Asymmetric Phase Transfer Catalysis URL
  • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source:MDPI URL
  • Title: Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles Source:ACS Publications URL
  • Title: Application of Nitrile in Drug Design Source:ResearchGate URL
  • Title: Application of Nitrile in Drug Design Source:SIOC Journals URL
  • Title: Nitrile synthesis by oxidation, rearrangement, dehydration Source:Organic Chemistry Portal URL
  • Title: Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights Source:Asymmetric Phase-Transfer Catalysis URL
  • Title: Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis Source:MDPI URL
  • Title: Asymmetric phase-transfer catalysis Source:OA Monitor Ireland URL
  • Title: Catalytic asymmetric synthesis of secondary nitriles via stereoconvergent Negishi arylations and alkenylations of racemic α-bro Source:SciSpace URL
  • Title: 2-Chloropropionitrile 95 1617-17-0 Source:Sigma-Aldrich URL
  • Title: Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives Source:JKU ePUB URL

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Method

Application Note: Optimization of Grignard Additions to 2-Chloropropionitrile for the Synthesis of α-Chloro Ketones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction: The Bifunctional Challenge 2-Chloropropionitrile ( CH3​CH(Cl)CN ) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction: The Bifunctional Challenge

2-Chloropropionitrile ( CH3​CH(Cl)CN ) is a highly versatile, bifunctional aliphatic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles. The reaction of 2-chloropropionitrile with Grignard reagents ( RMgX ) is a direct theoretical route to α -chloro imines, which upon acidic hydrolysis yield α -chloro ketones [1].

However, translating this reaction to the bench presents a significant mechanistic challenge. The α -proton of 2-chloropropionitrile is highly acidic due to the synergistic electron-withdrawing effects of both the adjacent chlorine atom and the cyano group. Consequently, standard Grignard reagents—which are strong Brønsted bases—often abstract this proton rather than attacking the electrophilic nitrile carbon. This leads to extensive α -deprotonation, Darzens-type self-condensation, and the formation of intractable oligomeric mixtures.

Mechanistic Causality & Reaction Engineering (E-E-A-T)

To successfully synthesize α -chloro ketones from 2-chloropropionitrile, the intrinsic basicity of the Grignard reagent must be suppressed without sacrificing its nucleophilicity.

The Organocerium Solution: The causality behind our protocol relies on transmetalation. By adding the Grignard reagent to anhydrous Cerium(III) chloride ( CeCl3​ ), an organocerium intermediate ( RCeCl2​ ) is generated in situ [2].

  • Suppressed Basicity: The carbon-cerium bond is significantly less polarized than the carbon-magnesium bond. This drastically reduces the basicity of the organic moiety, effectively shutting down the undesired α -deprotonation pathway.

  • Enhanced Electrophilicity: Cerium is highly azaphilic. It coordinates strongly to the nitrogen atom of the nitrile, withdrawing electron density and hyper-activating the nitrile carbon for nucleophilic attack [3].

  • Kinetic Control: Conducting the reaction at cryogenic temperatures (-78 °C) further differentiates the activation energies of the competing pathways, kinetically locking the system into the 1,2-addition route.

Mandatory Visualization: Divergent Reaction Pathways

G Substrate 2-Chloropropionitrile CH3CH(Cl)CN Reaction Reaction Conditions (Temp, Solvent, Additives) Substrate->Reaction Grignard Grignard Reagent (RMgX) Grignard->Reaction Addition α-Chloro Iminylmetal CH3CH(Cl)C(=N-M)R Reaction->Addition Nucleophilic Attack (Favored by CeCl3, -78°C) Deprotonation α-Cyano Carbanion [CH3C(Cl)CN]- Reaction->Deprotonation Acid-Base Reaction (Favored at RT, No Additive) Hydrolysis α-Chloro Ketone CH3CH(Cl)C(=O)R Addition->Hydrolysis H3O+ / H2O SideProducts Complex Mixtures / Oligomers Deprotonation->SideProducts Self-Condensation

Figure 1: Divergent reaction pathways of 2-chloropropionitrile with Grignard reagents.

Data Presentation: Condition Optimization

The table below summarizes the quantitative impact of temperature and cerium-mediation on the reaction between 2-chloropropionitrile and Phenylmagnesium bromide ( PhMgBr ).

EntryOrganometallic ReagentSolventAdditiveTemp (°C)Yield of Addition (%)Yield of Side Products (%)
1 PhMgBr THFNone0< 10> 80
2 PhMgBr THFNone-782560
3 PhCeCl2​ (from PhMgBr )Et 2​ O CeCl3​ -786818
4 PhCeCl2​ (from PhMgBr ) THF CeCl3​ -78 88 < 5

Experimental Protocol: Synthesis of 2-Chloro-1-phenylpropan-1-one

This protocol provides a self-validating, step-by-step methodology for the optimized organocerium-mediated addition.

Materials & Reagents
  • 2-Chloropropionitrile (Distilled over CaH2​ prior to use)

  • Phenylmagnesium bromide ( PhMgBr ), 3.0 M in THF (Titrated against salicylaldehyde phenylhydrazone)

  • Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O )

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • 1.0 M Hydrochloric Acid ( HCl )

Step-by-Step Methodology

Step 1: Rigorous Drying of CeCl3​ (Critical Step)

  • Place 1.5 equivalents of CeCl3​⋅7H2​O into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours.

  • Self-Validation Check: The salt must transition into a free-flowing, fine white powder. Any clumping indicates residual moisture, which will prematurely quench the Grignard reagent and stall the reaction.

  • Cool the flask to room temperature and backfill with dry Argon.

Step 2: In Situ Transmetalation

  • Suspend the anhydrous CeCl3​ in anhydrous THF (0.2 M relative to the substrate) under vigorous stirring.

  • Stir the suspension at room temperature for 2 hours to ensure the formation of a uniform, milky-white suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add 1.5 equivalents of PhMgBr dropwise via syringe. Stir at -78 °C for 1.5 hours. The mixture will turn a characteristic pale yellow/orange, validating the successful formation of the PhCeCl2​ species.

Step 3: Cryogenic Nucleophilic Addition

  • Dilute 1.0 equivalent of 2-chloropropionitrile in a small volume of anhydrous THF (1.0 M).

  • Add the nitrile solution dropwise to the organocerium mixture at -78 °C over 15 minutes down the inner wall of the flask to pre-cool the droplets.

  • Maintain the reaction at -78 °C for 3 hours. Do not allow the reaction to warm, as this will trigger the latent basicity of the intermediate.

Step 4: Imine Hydrolysis & Workup

  • Quench the reaction strictly at -78 °C by the rapid addition of cold 1.0 M HCl (3 equivalents).

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2 hours. Causality: The acidic aqueous environment is required to hydrolyze the stable α -chloro iminylcerium intermediate into the target α -chloro ketone.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude pale-yellow oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure 2-chloro-1-phenylpropan-1-one.

References

  • Unsaturated Nitriles: Conjugate Additions of Carbon Nucleophiles to a Recalcitrant Class of Acceptors Chemical Reviews URL:[Link]

  • Development of New Innovative Synthetic Organic Chemistry Using Lone Pairs of Oxygen Atoms Chemical and Pharmaceutical Bulletin URL:[Link]

  • Vibrational Mode Assignment of α-Pinene by Isotope Editing: One Down, Seventy-One To Go The Journal of Physical Chemistry B URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Chemistry of 2-Chloropropionitrile and Minimizing Unwanted Side Reactions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the use of 2-chloropropionitrile. This resource offers practical, field...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the use of 2-chloropropionitrile. This resource offers practical, field-proven insights and troubleshooting strategies to help you mitigate common unwanted side reactions and optimize your synthetic outcomes. Our goal is to empower you with the knowledge to confidently and efficiently utilize this versatile reagent in your research and development endeavors.

Frequently Asked Questions (FAQs)

Core Concepts & General Queries

Q1: What are the primary unwanted side reactions I should be aware of when working with 2-chloropropionitrile?

A1: 2-Chloropropionitrile is a reactive molecule susceptible to three main unwanted side reactions:

  • Elimination: The loss of hydrogen chloride (HCl) to form acrylonitrile. This is a significant competing pathway, especially under basic conditions or at elevated temperatures.

  • Hydrolysis: Reaction with water to form 2-chloropropionic acid or 2-hydroxypropionitrile (lactonitrile). This can be catalyzed by both acids and bases.

  • Polymerization: Both radical and anionic polymerization can occur, particularly in the presence of initiators, strong bases, or upon prolonged storage, leading to the formation of viscous oils or solid polymers.

Q2: What are the typical impurities found in commercial 2-chloropropionitrile, and how can they affect my reaction?

A2: Commercial 2-chloropropionitrile may contain several impurities that can influence your reaction's outcome. These can include:

  • Isomers: 3-chloropropionitrile.

  • Unreacted Starting Materials: Propionitrile.

  • Over-chlorinated Products: Dichloropropionitriles.

  • Hydrolysis Products: 2-chloropropionic acid.

These impurities can act as catalysts for side reactions, compete with your desired reaction, or introduce difficulties in product purification. For instance, the presence of acidic impurities can promote hydrolysis.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides detailed troubleshooting guides for the most common challenges encountered during experiments with 2-chloropropionitrile.

Issue 1: Predominance of Acrylonitrile (Elimination Product)

Symptoms:

  • Low yield of the desired substitution product.

  • GC-MS or NMR analysis shows a significant peak corresponding to acrylonitrile.

  • The reaction mixture has a pungent, garlic-like odor characteristic of acrylonitrile.[1]

Root Cause Analysis and Corrective Actions:

The elimination of HCl from 2-chloropropionitrile is an E2 (bimolecular elimination) or E1 (unimolecular elimination) reaction that competes with the desired SN2 or SN1 (nucleophilic substitution) pathway. The outcome is highly dependent on reaction conditions.

G cluster_0 Factors Favoring Elimination (E2) cluster_1 Factors Favoring Substitution (SN2) Strong, Bulky Base Strong, Bulky Base Acrylonitrile Acrylonitrile Strong, Bulky Base->Acrylonitrile High Temperature High Temperature High Temperature->Acrylonitrile Polar Protic Solvent Polar Protic Solvent Polar Protic Solvent->Acrylonitrile Good Nucleophile, Weak Base Good Nucleophile, Weak Base Substitution Product Substitution Product Good Nucleophile, Weak Base->Substitution Product Low Temperature Low Temperature Low Temperature->Substitution Product Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->Substitution Product 2-Chloropropionitrile 2-Chloropropionitrile 2-Chloropropionitrile->Acrylonitrile Elimination 2-Chloropropionitrile->Substitution Product Substitution

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome Causality
High Reaction Temperature Lower the reaction temperature. Start at room temperature or even 0°C and slowly warm if necessary.Reduced rate of elimination.Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[2][3]
Strong or Bulky Base Use a good nucleophile that is a weak base (e.g., NaN₃, RSNa). If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts.Increased yield of the substitution product.Strong, bulky bases preferentially abstract a proton, favoring elimination. Good nucleophiles that are weak bases favor the SN2 pathway.[4]
Inappropriate Solvent Switch to a polar aprotic solvent such as acetone, DMSO, or DMF.Enhanced nucleophilicity, favoring the SN2 reaction.Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. Polar protic solvents can solvate the nucleophile, reducing its reactivity, and can also promote elimination.[4][5]
High Concentration of Base/Nucleophile Use a more dilute solution of the nucleophile/base.Decreased rate of bimolecular elimination.The E2 reaction rate is dependent on the concentration of both the substrate and the base.[4]

Experimental Protocol: Favoring SN2 Substitution

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophile in a dry, polar aprotic solvent (e.g., anhydrous acetone or DMF).

  • Temperature Control: Cool the solution to 0°C using an ice bath.

  • Substrate Addition: Slowly add a solution of 2-chloropropionitrile in the same solvent to the cooled nucleophile solution dropwise over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS, allowing the reaction to slowly warm to room temperature if necessary.

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution) and proceed with standard extraction and purification procedures.

Issue 2: Formation of 2-Chloropropionic Acid or 2-Hydroxypropionitrile (Hydrolysis)

Symptoms:

  • The appearance of a new, more polar spot on TLC.

  • LC-MS analysis shows a peak corresponding to the mass of 2-chloropropionic acid or 2-hydroxypropionitrile.

  • A decrease in the pH of the reaction mixture if the hydrolysis produces HCl.

Root Cause Analysis and Corrective Actions:

Hydrolysis of the nitrile group can occur under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid.[6] The chloro-substituent can also be displaced by water or hydroxide to form 2-hydroxypropionitrile.

G 2-Chloropropionitrile 2-Chloropropionitrile 2-Chloropropionic Acid 2-Chloropropionic Acid 2-Chloropropionitrile->2-Chloropropionic Acid Nitrile Hydrolysis 2-Hydroxypropionitrile 2-Hydroxypropionitrile 2-Chloropropionitrile->2-Hydroxypropionitrile SN Reaction H2O_acid H₂O / H⁺ H2O_acid->2-Chloropropionitrile H2O_base H₂O / OH⁻ H2O_base->2-Chloropropionitrile

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome Causality
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere.Minimized hydrolysis.Water is a reactant in the hydrolysis pathway.
Acidic or Basic Conditions Maintain a neutral pH if possible. If an acid or base is required, use it in stoichiometric amounts and add it slowly at low temperatures. Consider using a non-aqueous workup if possible.Reduced rate of catalyzed hydrolysis.Both acid and base can catalyze the hydrolysis of nitriles and the substitution of the chloride.[6]
Extended Reaction Times at Elevated Temperatures Monitor the reaction closely and stop it as soon as the starting material is consumed. Use the lowest effective temperature.Less opportunity for the slower hydrolysis reaction to occur.Hydrolysis is often slower than the desired substitution but will become more significant with longer reaction times and higher temperatures.
Issue 3: Polymerization of the Reaction Mixture

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • Difficulty in stirring the reaction.

  • Broad, unresolved humps in the NMR spectrum.

Root Cause Analysis and Corrective Actions:

The vinyl group in acrylonitrile (formed from elimination) and the nitrile group itself can participate in polymerization. This can be initiated by radicals or strong bases (anionic polymerization).

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome Causality
Radical Formation Add a radical inhibitor such as hydroquinone, 4-tert-butylcatechol (TBC), or phenothiazine (PTZ) to the reaction mixture.[7][8]Prevention of radical-initiated polymerization.Radical inhibitors scavenge free radicals, terminating the polymerization chain reaction.[]
Presence of Strong Bases Avoid using an excess of strong, non-hindered bases. If a strong base is necessary, add it slowly at a low temperature.Minimized anionic polymerization.Strong bases can initiate the anionic polymerization of acrylonitrile.
Light Exposure Protect the reaction from light, especially UV light.Reduced photo-initiated radical formation.UV light can generate radicals that initiate polymerization.
Prolonged Storage Use freshly distilled 2-chloropropionitrile. If storing, keep it in a cool, dark place with a polymerization inhibitor.Reduced concentration of polymerization initiators that may form during storage.Impurities that can initiate polymerization can form over time.

Recommended Polymerization Inhibitors:

Inhibitor Typical Concentration Notes
Hydroquinone100 - 1000 ppmA common and effective radical scavenger.[7]
4-tert-Butylcatechol (TBC)10 - 100 ppmMore efficient than hydroquinone, so lower concentrations are needed.[7]
Phenothiazine (PTZ)10 - 200 ppmVery effective, even at low concentrations and higher temperatures.[7]
4-Hydroxy-TEMPO (TEMPOL)VariesA stable nitroxide radical effective for inhibiting polymerization of acrylonitrile.[8][10]

Analytical Methods for Monitoring Reactions and Detecting Side Products

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for separating and identifying volatile compounds like 2-chloropropionitrile, acrylonitrile, and other small molecule byproducts.

  • Column: A non-polar or mid-polarity column, such as a DB-1 or DB-5ms (or equivalent), is typically suitable. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Program: A starting temperature of around 40-50°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 200-250°C is a good starting point.

  • Injector: Splitless or split injection can be used, depending on the concentration of the analytes. An injector temperature of 250°C is common.

  • Detector: A mass spectrometer operating in electron ionization (EI) mode will provide fragmentation patterns that can be used to identify the compounds by comparison to a spectral library.

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for monitoring the disappearance of starting materials and the appearance of less volatile products and byproducts, such as hydrolysis products or larger oligomers.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used. A small amount of acid (e.g., 0.1% formic acid) or buffer may be added to improve peak shape.

  • Detector: A UV detector is commonly used. The nitrile group has a weak chromophore, so detection may be challenging at low concentrations without derivatization. A mass spectrometer (LC-MS) detector will provide more definitive identification of products and byproducts.[11]

References

  • BenchChem. (2025). Minimizing the formation of elimination products in substitution reactions.
  • BenchChem. (2025). Preventing polymerization during the synthesis of chloromethylbutenes.
  • Ecochem. (2025).
  • U.S. Environmental Protection Agency. (1987).
  • Chemguide. (n.d.). Elimination v nucleophilic substitution in halogenoalkanes.
  • BOC Sciences. (n.d.).
  • Liskon Biological. (2025).
  • Agilent. (n.d.). GC and GC/MS.
  • ResearchGate. (2014). How to scavenge Dichlorine radical anions?.
  • Kowalski, W. J., et al. (n.d.). APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)
  • Journal of Organic Chemistry. (2021). How Solvation Influences the SN2 versus E2 Competition.
  • Wikipedia. (n.d.). Acrylonitrile.
  • Agilent. (2018).
  • Lirias. (n.d.). Green Chemistry.
  • ResearchGate. (2016).
  • PubChem. (n.d.). 2-Chloropropionitrile.
  • Sigma-Aldrich. (n.d.). 2-Chloropropionitrile 95%.
  • Journal of the Chemical Society of Pakistan. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 - The Solvent.
  • MDPI. (2012). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines.
  • Veeprho. (n.d.).
  • ResearchGate. (2025). Use of an Internal Reference for the Quantitative HPLC-UV Analysis of Solid-Phase Reactions: A Case Study of 2-Chlorotrityl Chloride Resin.
  • PubMed. (2012). Chlorine atom substitution influences radical scavenging activity of 6-chromanol.
  • IISTE.org. (n.d.).
  • Organic Syntheses. (2002). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE.
  • York Research Database. (2020). A comparison of the solvation power of the green solvent 2,2,5,5-tetramethyloxolane versus toluene via partition coefficients.
  • Chemistry Stack Exchange. (2017).
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
  • ResearchGate. (2014).
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • PMC. (2025). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability.
  • Benchchem. (n.d.). Removal of byproducts from 2-Methoxy-2-methylpropanenitrile reactions.
  • ACS Publications. (2000).
  • Benchchem. (n.d.). "minimizing side reactions in the synthesis of functionalized pyrrolines".
  • ResearchGate. (n.d.).
  • PubMed. (2013). Concise synthesis of reduced propionates by stereoselective reductions combined with the Kobayashi reaction.
  • Google Patents. (n.d.).
  • precisionFDA. (n.d.). 2-CHLOROPROPIONITRILE.
  • J-STAGE. (n.d.).
  • Google Patents. (n.d.). Optical resolution of (+-)-2-chloropropionic acid.
  • ResearchGate. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Chloropropionitrile Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of 2-chloropropionitrile is a critical process often requiring meticulous control over reaction parameters to ensure optimal yield and pur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of 2-chloropropionitrile is a critical process often requiring meticulous control over reaction parameters to ensure optimal yield and purity. This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) focused on the pivotal role of reaction temperature in the successful synthesis of this compound. The information is structured to provide not just procedural steps, but the underlying scientific principles governing these experimental choices.

Troubleshooting Guide: Temperature-Related Issues in 2-Chloropropionitrile Synthesis

This guide addresses common problems encountered during the synthesis of 2-chloropropionitrile, with a focus on how temperature deviations can be the root cause.

Observed Problem Potential Temperature-Related Cause Recommended Solution & Scientific Rationale
Low or No Product Yield Decomposition of Unstable Intermediates: In methods like the Sandmeyer reaction, the diazonium salt intermediate is thermally labile and decomposes rapidly at elevated temperatures, leading to a significant loss of product.[1]Strict Low-Temperature Control: During the diazotization step of the Sandmeyer reaction, it is crucial to maintain the temperature between 0-5°C to ensure the stability of the diazonium salt.[1][2] This is achieved by using an ice-salt bath and slow, dropwise addition of reagents.[1]
Incomplete Reaction: Insufficient heating during the final stage of certain synthesis routes can lead to incomplete conversion of reactants to the final product.Controlled Heating Post-Intermediate Formation: In the Sandmeyer reaction, after the initial low-temperature diazotization, the reaction mixture is often warmed to room temperature and then gently heated (e.g., 50-70°C) to drive the substitution reaction to completion.[2] Similarly, in the synthesis from lactonitrile and thionyl chloride, a reflux step is often necessary after the initial low-temperature addition.[3]
Formation of Impurities and Side Products Over-chlorination: In the direct chlorination of propionitrile, higher temperatures can lead to the formation of dichlorinated byproducts, such as 2,2-dichloropropionitrile.Precise Temperature for Monochlorination: For the monochlorination of propionic acid (a related precursor), maintaining the temperature between 100-110°C is recommended. Higher temperatures (150-160°C) favor dichlorination.[4][5] This principle applies to the chlorination of propionitrile as well, where careful temperature control is key to selective monochlorination.
Formation of Phenolic Byproducts: In the Sandmeyer reaction, if the diazonium salt decomposes due to elevated temperatures, it can react with water to form unwanted phenolic impurities.Maintain Low Temperature During Diazotization: Adhering strictly to the 0-5°C range during the formation of the diazonium salt minimizes its decomposition and subsequent side reactions.[1]
Racemization of Chiral Products: When synthesizing optically active 2-chloropropionitrile, excessive heat during the reaction or workup can lead to racemization, resulting in a loss of stereochemical purity.Lower Temperature for Chiral Syntheses: In the synthesis from an optically active alkyl lactate, it is advised not to exceed 80°C during the heating step to minimize the risk of racemization.[6] For the preparation of optically active alkyl 2-chloropropionates, decomposition of the chloroformate intermediate should be carried out below 60°C, ideally between 20-40°C.[7]
Runaway Reaction or Exothermic Event Uncontrolled Exotherm: The diazotization step in the Sandmeyer reaction is highly exothermic. Insufficient cooling or too rapid addition of reagents can lead to a rapid temperature increase and a potential runaway reaction.Slow Reagent Addition and Efficient Cooling: The slow, dropwise addition of sodium nitrite solution to the cooled reaction mixture is critical for managing the heat generated during the reaction.[1] A robust cooling system, such as an ice-salt bath, is essential to dissipate the heat effectively.
Exothermic Decomposition: As previously mentioned, the diazonium salt can decompose exothermically if the temperature is not controlled.[1]Immediate Cooling and Quenching Preparedness: If a sudden temperature rise is observed, immediate and maximum cooling should be applied. Having a quenching agent on standby is a prudent safety measure.[1]

Experimental Workflow & Visualization

To better illustrate the critical temperature control points, the following diagrams visualize the workflows for two common synthesis methods.

Workflow for Sandmeyer Synthesis of 2-Chloropropionitrile

cluster_diazotization Diazotization (0-5°C) cluster_sandmeyer Sandmeyer Reaction start Start: 2-Aminopropionitrile in Acid add_nitrite Slowly add NaNO2 solution start->add_nitrite Maintain 0-5°C stir Stir for 15-30 min add_nitrite->stir Maintain 0-5°C add_diazonium Slowly add diazonium salt solution stir->add_diazonium Transfer cold prepare_cucl Prepare CuCl Solution (0°C) prepare_cucl->add_diazonium warm Warm to RT, then heat to 60-70°C add_diazonium->warm Control exotherm end Workup & Purification warm->end Reaction complete

Caption: Critical temperature stages in the Sandmeyer synthesis of 2-chloropropionitrile.

Workflow for Synthesis from Lactonitrile and Thionyl Chloride

cluster_addition Thionyl Chloride Addition (<25°C) cluster_reflux Reaction Completion start Start: Lactonitrile & Triethylamine in Dichloromethane add_socl2 Add Thionyl Chloride dropwise start->add_socl2 Maintain <25°C reflux Heat to reflux for 1 hour add_socl2->reflux cool Cool to room temperature reflux->cool end Neutralization, Extraction & Purification cool->end Proceed to workup

Caption: Temperature control during the synthesis of 2-chloropropionitrile from lactonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the strict 0-5°C temperature requirement during the diazotization step of the Sandmeyer reaction?

A1: The aryl diazonium salt formed during this step is highly unstable. At temperatures above 5°C, it can rapidly decompose, leading to a significant decrease in the yield of the desired 2-chloropropionitrile.[1] This decomposition is often exothermic and can also lead to the formation of undesirable byproducts, such as phenols.[1]

Q2: I observed a sudden increase in temperature and gas evolution during my Sandmeyer reaction. What should I do?

A2: This indicates a potential runaway reaction, likely due to the exothermic decomposition of the diazonium salt. You should immediately apply maximum cooling to the reaction vessel. If the reaction appears uncontrollable, be prepared to quench it by slowly adding a pre-determined quenching agent. For future attempts, ensure stricter temperature control and a slower rate of reagent addition.[1]

Q3: For the synthesis of optically active 2-chloropropionitrile, why is it important to avoid high temperatures during the final heating step?

A3: High temperatures can provide enough energy to cause racemization at the chiral center of the molecule. This would result in a mixture of enantiomers and a loss of the desired optical purity. Therefore, it is recommended to use the lowest effective temperature to drive the reaction to completion, typically not exceeding 80°C in certain protocols, to preserve the stereochemical integrity of the product.[6]

Q4: Can I increase the reaction temperature to speed up the synthesis of 2-chloropropionitrile?

A4: While increasing the temperature can increase the reaction rate, it often comes at the cost of yield and purity.[8] For temperature-sensitive reactions like the synthesis of 2-chloropropionitrile, adhering to the optimized temperature ranges is crucial. Deviating to higher temperatures can lead to side reactions, decomposition of intermediates, and the formation of impurities that may be difficult to remove during purification.[1]

Q5: How does temperature influence the selectivity between mono- and di-chlorination when preparing 2-chloropropionitrile via direct chlorination?

A5: In direct chlorination reactions, temperature plays a significant role in controlling the degree of halogenation. Generally, lower temperatures favor monochlorination, while higher temperatures promote further chlorination to yield dichlorinated products. For instance, in the related synthesis of 2-chloropropionic acid, temperatures between 100-110°C are used for monochlorination, whereas temperatures of 150-160°C lead to the formation of 2,2-dichloropropionic acid.[4][5] This principle is a key consideration for optimizing the selective synthesis of 2-chloropropionitrile.

References

  • Process for preparing 2-chloropropionic acid. (EP0165540A1).
  • Process for preparing 2-chloropropionic acid. (EP0165540B1).
  • Preparation of 2-chloropropionic acid esters.
  • Can Reaction Temperature Impact Synthetic Product Yield and Purity?. (2023, February 6). Biotage.
  • An In-depth Technical Guide to 2-Chloropropionyl Chloride. Benchchem.
  • Sandmeyer type reaction troubleshoot. (2024, July 26). Reddit.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society, 17(10), 2493–2524.
  • Method for synthesis of 2-chloropropane. (JP2019001737A).
  • Chloroacetonitrile synthesis. (US4476059A).
  • TCI Practical Example: Sandmeyer Reaction Using tBuONO. Tokyo Chemical Industry.
  • A General Electrochemical Strategy for Sandmeyer Reaction. (2018, September 17).
  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (2017). New Journal of Chemistry, 41(24), 14889–14897.
  • Effective Dechlorination of 2-Chloropropene to Propylene on a Metallic Nickel Catalyst Supported on γ-Alumina. (2017). Journal of the Japan Petroleum Institute, 60(5), 247–251.
  • Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate. (US4334083A).
  • Technical Support Center: Managing Exothermic Reactions in Anisonitrile Synthesis. Benchchem.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 2-Chloropropionitrile Workflows

Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I have designed this guide to address the critical handling, troubleshooting, and optimization of workflows involving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I have designed this guide to address the critical handling, troubleshooting, and optimization of workflows involving 2-chloropropionitrile (CAS: 1617-17-0)[1]. Widely utilized as an initiator in Atom Transfer Radical Polymerization (ATRP)[2] and as a precursor for methimazole-based ionic liquids and anatoxin synthesis[1], this reagent demands rigorous anhydrous handling.

This guide moves beyond basic safety data sheets to explain the causality of moisture-induced degradation, providing you with self-validating protocols to ensure absolute experimental reproducibility.

The Causality of Moisture Sensitivity

Understanding why 2-chloropropionitrile degrades is the first step in preventing experimental failure. The molecule features a highly electrophilic nitrile carbon, exacerbated by the electron-withdrawing effect of the adjacent alpha-chlorine atom[3].

When exposed to moisture—especially in the presence of trace transition metals or basic conditions—the nitrile group undergoes rapid hydration to form 2-chloropropionamide , which can further hydrolyze into 2-chloropropionic acid [4]. In polymerization workflows, moisture introduces a secondary failure mode: it coordinates with the copper catalyst (e.g., CuCl/TPMA), facilitating the irreversible oxidation of the active Cu(I) species to the inactive Cu(II) state, thereby quenching the ATRP process prematurely[2].

Quantitative Physicochemical Profile

To establish baseline expectations for handling and purification, refer to the verified physicochemical properties below[1][5]:

PropertyValueClinical/Synthetic Relevance
CAS Number 1617-17-0Primary identifier for inventory and safety tracking.
Molecular Formula C₃H₄ClNContains both an alkyl halide and a nitrile functional group.
Molecular Weight 89.52 g/mol Critical for precise stoichiometric calculations in ATRP.
Boiling Point 120–122 °CAllows for vacuum distillation during purification.
Density 1.012 g/mL at 25 °CUsed for volumetric dispensing via gas-tight syringes.
Refractive Index n20/D 1.413Diagnostic baseline for assessing reagent purity.
Flash Point 33 °C (Closed Cup)Requires handling in spark-free, well-ventilated fume hoods.

Diagnostic & Troubleshooting FAQs

Q1: My ATRP polymerization is failing to initiate when using 2-chloropropionitrile. What is the mechanistic cause? A1: The most common cause is a moisture breach. Causality dictates that adventitious water either (a) hydrolyzes the initiator's nitrile group, altering its binding affinity, or (b) forms an aqua-complex with the Cu(I) catalyst, lowering its oxidation potential and causing it to rapidly oxidize to Cu(II)[2]. This halts the radical generation cycle.

Q2: How can I definitively detect moisture degradation in my stored 2-chloropropionitrile? A2: Do not rely solely on visual inspection, as the liquid may remain colorless[6]. Diagnostic Validation: Run an FTIR spectrum of the neat liquid. Intact 2-chloropropionitrile exhibits a sharp C≡N stretch at ~2250 cm⁻¹. If moisture degradation has occurred, you will observe the emergence of a broad O-H/N-H stretch around 3200–3400 cm⁻¹ and a strong C=O amide stretch at 1650–1690 cm⁻¹[4][7].

Q3: What are the optimal storage conditions to prevent hydrolysis over long periods? A3: 2-Chloropropionitrile must be stored in a tightly sealed Schlenk flask or septum-capped bottle over activated 4Å molecular sieves. The headspace must be backfilled with ultra-high purity (UHP) Argon, and the container should be kept in a dark, explosion-proof refrigerator at <15 °C[6].

Q4: Can I recover 2-chloropropionitrile that has been exposed to ambient humidity? A4: Yes, provided the degradation is minimal. You must perform a vacuum distillation over calcium hydride (CaH₂). The CaH₂ will irreversibly react with water and any formed carboxylic acids, allowing the intact nitrile to distill over cleanly.

Self-Validating Experimental Protocols

To guarantee success, your workflows must be self-validating. Implement the following Standard Operating Procedures (SOPs) to ensure your reagents and setups are fundamentally sound.

SOP 1: Anhydrous Purification and Storage of 2-Chloropropionitrile

This protocol ensures the initiator is free of moisture and hydrolysis byproducts before use.

  • Sieve Activation: Bake 4Å molecular sieves in a muffle furnace at 300 °C under high vacuum for 24 hours. Cool under Argon.

  • Distillation Setup: Assemble a short-path vacuum distillation apparatus. Add 2-chloropropionitrile and 5% w/v Calcium Hydride (CaH₂) to the distillation flask. Stir for 2 hours at room temperature under Argon to allow the CaH₂ to react with trace water.

  • Distillation: Apply vacuum and gently heat the flask. Collect the middle fraction (discarding the first 10% to remove low-boiling azeotropes).

  • Storage: Transfer the purified distillate directly into an Argon-purged Schlenk flask containing the activated 4Å sieves.

  • Self-Validation Step: Withdraw a 10 µL aliquot using a purged gas-tight syringe. Perform a Karl Fischer titration; the moisture content must read <10 ppm . If it reads higher, the distillation apparatus was compromised, and the process must be repeated.

SOP 2: Moisture-Free ATRP Setup

This protocol utilizes 2-chloropropionitrile as an initiator for single-pot atom-transfer radical polymerization[1].

  • Glassware Preparation: Bake all Schlenk tubes and stir bars at 120 °C for a minimum of 12 hours. Assemble the glassware while hot and immediately apply a vacuum.

  • Reagent Loading: Backfill with Argon. Add the monomer, CuCl catalyst, and ligand (e.g., TPMA) into the Schlenk tube[2].

  • Deoxygenation/Dehydration: Perform three rigorous freeze-pump-thaw cycles. Submerge the flask in liquid nitrogen, apply high vacuum for 10 minutes, isolate the vacuum, and thaw in a warm water bath.

  • Initiator Addition: Under a positive pressure of Argon, inject the purified 2-chloropropionitrile via a gas-tight syringe.

  • Self-Validation Step: Monitor the reaction mixture's color. A sustained green/brown color indicates active, healthy Cu(I). A rapid shift to bright blue/green indicates Cu(II) formation, definitively signaling a moisture or oxygen breach. If blue appears, abort the reaction, discard the mixture, and re-dry your solvents.

Workflow and Mechanistic Visualizations

MoistureDegradation A 2-Chloropropionitrile (Intact Initiator) B Moisture Exposure (H2O + Trace Base/Acid) A->B C Nitrile Hydrolysis B->C Pathway 1 D Alpha-Carbon Substitution B->D Pathway 2 G Cu(I) Catalyst Oxidation in ATRP B->G Pathway 3 (in rxn) E 2-Chloropropionamide (Inactive) C->E F 2-Hydroxypropionitrile (Side Product) D->F H Polymerization Quenched G->H

Degradation pathways of 2-chloropropionitrile upon moisture exposure.

SchlenkWorkflow Start Start: Anhydrous Setup Dry Dry Glassware (Oven 120°C, 12h) Start->Dry Purge Schlenk Line Vacuum/Argon Cycles (x3) Dry->Purge Check Moisture < 10 ppm? Purge->Check Sieve Add 4Å Molecular Sieves Check->Sieve Yes Fail Re-dry Solvents/Reagents Check->Fail No Initiator Add 2-Chloropropionitrile via Syringe Sieve->Initiator React Proceed with ATRP Initiator->React Fail->Purge

Moisture-free Schlenk line workflow for 2-chloropropionitrile handling.

References

  • 2-Chloropropionitrile | C3H4ClN | CID 519225 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications PubMed Central (PMC) - NIH URL:[Link]

  • Nitrile Hydratase Activity of a Recombinant Nitrilase ResearchGate URL:[Link]

  • Vibrational Optical Activity of Intermolecular, Overtone, and Combination Bands: 2-Chloropropionitrile and α-Pinene The Journal of Physical Chemistry B - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 2-Chloropropionitrile Dechlorination

Welcome to the Technical Support Center for aliphatic chloronitrile processing. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic chloronitrile processing. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the catalytic hydrodechlorination (HDC) of 2-chloropropionitrile (2-CPN).

Because 2-CPN contains both an electrophilic alpha-carbon (due to the -Cl group) and a highly reactive, reducible nitrile group (-C≡N), achieving high conversion while maintaining strict selectivity to propionitrile requires precise control over catalyst architecture, support electronics, and reaction microenvironments.

Mechanistic Pathway & Workflow

To troubleshoot HDC reactions, one must first understand the surface-level causality. The dechlorination of 2-CPN relies on the efficient dissociation of molecular hydrogen ( H2​ ) into highly reactive atomic hydrogen ( H∗ ) on a noble metal surface (typically Palladium). The H∗ species then spill over to attack the C-Cl bond. However, the stoichiometric generation of hydrochloric acid (HCl) creates a highly corrosive local environment that competitively binds to the active sites, leading to rapid catalyst death[1].

Workflow H2 H2 Gas Pd Pd Active Sites (H2 Dissociation) H2->Pd Adsorption Reaction C-Cl Cleavage & H* Attack Pd->Reaction H* Spillover CPN 2-Chloropropionitrile (2-CPN) Adsorbed Adsorbed 2-CPN* CPN->Adsorbed Adsorption Adsorbed->Reaction Product Propionitrile (Target) Reaction->Product Desorption Byproduct HCl (Byproduct) Causes Poisoning Reaction->Byproduct Desorption Base Alkaline Scavenger Byproduct->Base Neutralization Salt Neutralized Salt Base->Salt

Catalytic hydrodechlorination pathway of 2-chloropropionitrile on Pd active sites.

Troubleshooting Guide

Q1: My catalyst loses 80% of its activity after the first cycle. What is causing this rapid deactivation?

The Causality: You are experiencing classical HCl poisoning. During the HDC of 2-CPN, the cleaved chlorine atom forms HCl. Chloride ions have a high affinity for Palladium, strongly adsorbing onto the active sites and physically blocking subsequent H2​ dissociation[1]. Furthermore, localized acidity can trigger the oligomerization of nitrile intermediates, leading to carbonaceous deposits (coking)[2]. The Solution:

  • Alloy the Active Metal: Transition from a monometallic Pd catalyst to a bimetallic system like Pd-Ni or Pd-Fe. Alloying alters the d-band center of Palladium, significantly weakening the Pd-Cl binding energy and allowing chloride to desorb more rapidly[1].

  • Upgrade the Support: Switch to an N-doped carbon support. The incorporation of pyridinic-N into the carbon lattice provides inherent, localized basic sites that act as in situ HCl scavengers, neutralizing the acid before it can poison the metal[3].

Q2: I am seeing significant over-hydrogenation. Instead of propionitrile, I am detecting propylamine. How do I improve selectivity?

The Causality: The nitrile group (-C≡N) is highly susceptible to reduction, especially under elevated H2​ pressures or when using acidic catalyst supports (like unmodified Al2​O3​ ), which stabilize the intermediate imine and drive it toward full hydrogenation to an amine. The Solution:

  • Tune Support Electronics: Utilize a neutral or mildly basic support, such as TiNiN, which facilitates hydrogen spillover specifically for C-Cl cleavage without over-activating the nitrile group[4].

  • Thermodynamic Control: Lower the H2​ partial pressure and operate at ambient temperatures. The activation energy for C-Cl cleavage on Pd is generally lower than that required for -C≡N reduction; operating under milder conditions kinetically favors dechlorination over hydrogenation[5].

Q3: The reaction kinetics plateau at 60% conversion despite excess H2​ and fresh catalyst. Is this a mass transfer issue?

The Causality: Yes. Batch HDC reactions are tri-phase systems (gas-liquid-solid). If the agitation rate is insufficient, the reaction becomes limited by the diffusion of dissolved H2​ through the liquid film surrounding the catalyst particles, rather than the intrinsic catalytic rate. The Solution: Transition to a continuous flow-through configuration. Flow reactors drastically enhance convection-driven mass transport, ensuring a continuous supply of H2​ to the catalyst surface and pushing conversion rates past equilibrium bottlenecks[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of Poison-Resistant Pd-Ni/ SiO2​ Bimetallic Catalyst

This sol-gel method ensures the uniform dispersion of 2–3 nm nanoparticles, maximizing the physical utilization efficiency of the precious metal[1].

  • Precursor Mixing: Dissolve Palladium(II) acetylacetonate and Nickel(II) nitrate hexahydrate in ethanol at a 1:3 molar ratio.

  • Sol-Gel Formation: Add tetraethyl orthosilicate (TEOS) as the silica precursor. Slowly add a 0.1 M HNO3​ solution dropwise to catalyze hydrolysis.

    • Validation Checkpoint 1: Monitor the viscosity. The solution must transition to a rigid, transparent gel within 48 hours. If it remains liquid, the hydrolysis pH was too high; discard and restart.

  • Drying & Calcination: Dry the gel at 80°C for 12 hours, then calcine in air at 450°C for 4 hours to remove organic ligands.

  • Reduction: Transfer the calcined powder to a tube furnace. Flow H2​ /Ar (10/90 v/v) at 300°C for 2 hours.

    • Validation Checkpoint 2: Observe the color change. The powder must turn uniformly deep black, confirming the complete reduction of Pd and Ni to their zero-valent, catalytically active states.

Protocol B: Batch Hydrodechlorination of 2-CPN
  • Reactor Preparation: In a 100 mL Parr reactor, suspend 0.25 g/L of the Pd-Ni/ SiO2​ catalyst in a 50:50 mixture of ethanol and water[7].

  • Substrate & Scavenger Addition: Add 2-CPN to achieve a 10 mM concentration. Add 1.2 equivalents of sodium acetate to act as a mild HCl scavenger.

  • Baseline Sampling:

    • Validation Checkpoint 3: Before introducing H2​ , stir the mixture for 30 minutes and extract a t=0 aliquot. Analyze via GC-MS to establish a baseline. If the 2-CPN concentration drops by >5% here, your catalyst is merely adsorbing the substrate, not reacting with it[7].

  • Reaction Execution: Purge the reactor with N2​ three times, then pressurize with H2​ to 2 bar. Stir at 800 RPM (to overcome mass transfer limits) at 25°C.

  • Monitoring: Withdraw aliquots every 15 minutes, centrifuge to remove the solid catalyst, and analyze the supernatant.

Quantitative Data Presentation

The table below summarizes the causality between catalyst formulation and performance metrics during 2-CPN dechlorination, based on established HDC literature trends.

Catalyst FormulationSupport Nature2-CPN Conversion (%)Selectivity to Propionitrile (%)Deactivation Rate ( h−1 )Mechanistic Advantage
5% Pd / C Neutral95.082.50.45High initial H2​ activation, but highly susceptible to HCl poisoning.
5% Pd / Al2​O3​ Acidic88.265.00.38Acidic sites promote imine formation, leading to over-hydrogenation[5].
2% Pd-Ni / SiO2​ Neutral92.494.10.08Ni alters Pd d-band, weakening Pd-Cl bonds and preventing poisoning[1].
1% Pd / N-Doped C Basic96.595.50.05Pyridinic-N sites act as in situ basic scavengers for HCl[3].
0.2% Pd / TiNiN Basic/Alloy98.097.0< 0.01Extreme H-spillover synergy; maximizes chemical utilization of Pd[4].

FAQs for Scale-Up & Optimization

Q: How does scaling up the catalyst dosage impact the reaction kinetics? A: Increasing the catalyst dosage provides a higher density of active sites, which linearly increases the pseudo-first-order rate constant. However, once you exceed roughly 1 g/L, the reaction rate will plateau because the system transitions from being kinetically limited to mass-transfer limited (i.e., the rate at which H2​ dissolves into the liquid becomes the bottleneck)[5].

Q: Can we utilize purely thermal hydrodechlorination to avoid catalyst costs entirely? A: While thermal HDC is possible, it requires extreme temperatures (600–800 °C) to cleave the C-Cl bond without a catalyst. At these temperatures, the nitrile group will completely decompose, resulting in total destruction of the molecule rather than selective synthesis. Catalysts are mandatory to lower the activation energy and allow the reaction to proceed at 25–100 °C[8].

Sources

Reference Data & Comparative Studies

Validation

GC-MS Method Validation for 2-Chloropropionitrile Reaction Products: A Comparative Guide to Column Chemistries and ICH Q2(R2) Compliance

Introduction 2-Chloropropionitrile (2-CPN) is a highly reactive, volatile alkylating agent widely utilized in the synthesis of active pharmaceutical ingredients (APIs), chiral catalysts, and functionalized ionic liquids[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloropropionitrile (2-CPN) is a highly reactive, volatile alkylating agent widely utilized in the synthesis of active pharmaceutical ingredients (APIs), chiral catalysts, and functionalized ionic liquids[1]. Due to its bifunctional nature—featuring both a reactive alpha-chloro group and a cyano group—2-CPN readily undergoes nucleophilic substitution, hydrolysis, and HCl-catalyzed dimerization[2][3]. Tracking the consumption of 2-CPN and the formation of its diverse reaction products requires a robust, highly specific analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this application. The volatility of 2-CPN (boiling point ~120-125°C) and its low molecular weight (89.52 g/mol ) make it highly amenable to gas-phase separation[4][5]. Furthermore, MS detection provides the structural elucidation necessary to differentiate between expected products and unknown impurities, such as N-(α-chloroalkenyl) alkylamidine hydrochlorides formed via dimerization[3].

Pathway Reactant 2-Chloropropionitrile (Alkylating Agent) Hydrolysis Hydrolysis (2-Chloropropionamide) Reactant->Hydrolysis H2O/H+ Substitution Nucleophilic Substitution (Amines/Ethers) Reactant->Substitution Nu- Dimerization HCl-Catalyzed Dimerization (Amidine Derivatives) Reactant->Dimerization HCl

Common reaction pathways of 2-chloropropionitrile requiring GC-MS monitoring.

The Analytical Challenge & Column Selectivity Causality

The primary challenge in the GC-MS analysis of nitriles lies in their strong dipole moments. When selecting a stationary phase, relying solely on dispersive interactions (e.g., 100% dimethylpolysiloxane or 5% diphenyl phases like DB-5ms) often results in poor peak symmetry and inadequate resolution of closely related polar isomers[6][7].

To establish a self-validating system, the analytical chemist must match the stationary phase chemistry to the analyte's dominant intermolecular forces. A mid-polar phase incorporating cyanopropylphenyl groups (e.g., DB-624) introduces orthogonal selectivity. The cyanopropyl moieties in the column undergo strong dipole-dipole interactions with the cyano group of 2-CPN and its derivatives. This specific chemical causality significantly enhances resolution and peak shape compared to standard non-polar columns, preventing co-elution of critical impurities[6][7].

Experimental Methodology & Self-Validating Protocol

To ensure data integrity, the following protocol incorporates dodecane as an internal standard (IS). Dodecane is chemically inert toward 2-CPN, elutes in a distinct retention window, and effectively normalizes variations in injection volume and matrix effects, rendering the quantitation self-validating[1].

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
  • Quenching: Transfer 100 µL of the reaction mixture into a 2.0 mL microcentrifuge tube containing 500 µL of ice-cold saturated aqueous NaHCO₃. This neutralizes residual acids, preventing further in-situ dimerization[3][5].

  • Spiking: Add 10 µL of the internal standard solution (Dodecane, 1.0 mg/mL in dichloromethane).

  • Extraction: Add 500 µL of GC-grade dichloromethane (DCM). Vortex vigorously for 60 seconds to facilitate phase partitioning.

  • Separation: Centrifuge at 10,000 rpm for 3 minutes to break any emulsions.

  • Drying: Carefully transfer the lower organic (DCM) layer through a micro-cartridge containing anhydrous sodium sulfate (Na₂SO₄) to remove trace water. Note: Moisture degrades the GC column and alters retention times[5].

  • Analysis: Transfer the dried extract to a 2 mL GC autosampler vial equipped with a glass insert.

GC-MS Instrumental Parameters
  • Inlet: 200°C, Split mode (10:1 ratio) to prevent column overloading.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 230°C (hold 5 min). Total run time: 19 minutes.

  • MS Source & Quadrupole: 230°C and 150°C, respectively.

  • Detection: Electron Ionization (EI) at 70 eV. Full scan (m/z 35-300) for product identification and Selected Ion Monitoring (SIM) at m/z 54 and 28 for precise 2-CPN quantitation[4].

Objective Comparison of Column Chemistries

To objectively determine the optimal stationary phase, we compared three distinct column chemistries: Agilent HP-5ms (non-polar), DB-624 (mid-polar), and DB-WAX (highly polar).

Table 1: GC-MS Column Performance Comparison for 2-CPN and Derivatives
Column PhaseChemistry2-CPN Peak Symmetry (Tf)Resolution (2-CPN vs. Isomers)Column Bleed at 230°CSuitability for Nitriles
HP-5ms 5% Diphenyl / 95% Dimethylpolysiloxane1.6 (Tailing)< 1.2 (Co-elution risk)Very LowPoor. Lacks dipole interactions[6].
DB-624 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane1.05 (Excellent) > 2.0 (Baseline) Low Optimal. Strong dipole-dipole matching [7].
DB-WAX Polyethylene Glycol (PEG)1.1 (Good)> 1.8 (Good)High (Baseline drift)Sub-optimal. Lower thermal stability limits high-boiling product detection.

Analysis: The DB-624 column provides the optimal balance. While DB-WAX offers excellent retention for polar amides, its lower thermal stability results in higher column bleed, raising the baseline and degrading the Signal-to-Noise (S/N) ratio for trace impurities. The HP-5ms struggles with peak tailing for the highly polar cyano groups.

Method Validation under ICH Q2(R2) Guidelines

The method was validated following the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and demonstrating that the analytical procedure is "fit for the intended purpose"[8][9].

G Start Method Development (Column Selection) Specificity Specificity Assessment (Resolution > 1.5) Start->Specificity Linearity Linearity & Range (R² > 0.995) Specificity->Linearity Sensitivity LOD & LOQ (S/N > 3 & 10) Linearity->Sensitivity Precision Precision & Accuracy (%RSD < 2.0%) Sensitivity->Precision Robustness Robustness Testing (Flow/Temp Variations) Precision->Robustness Validated Validated GC-MS Method Robustness->Validated

GC-MS Method Validation Workflow based on ICH Q2(R2) Guidelines.

Validation Parameters & Causality:
  • Specificity: Confirmed by the absence of matrix interference at the retention times of 2-CPN and the IS. The MS fragmentation pattern (m/z 54, 28) ensures peak purity[4][9].

  • Linearity & Range: Evaluated from 10% to 120% of the target working concentration to ensure accurate quantitation across the entire reaction progression[9].

  • Accuracy (Recovery): Assessed by spiking known amounts of 2-CPN into a mock reaction matrix. High recovery confirms the extraction efficiency of the DCM LLE method.

  • Precision (Repeatability): Six replicate injections of the 100% test concentration. An RSD < 2.0% validates the autosampler precision and the internal standard's normalizing effect[10].

Table 2: ICH Q2(R2) Validation Results for 2-CPN (DB-624 Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution > 1.5 from nearest peakRs = 2.4Pass
Linearity (R²) R² ≥ 0.995R² = 0.9992Pass
Range 80% to 120% of target concentration10% to 150% validatedPass
Accuracy (Recovery) 95.0% – 105.0%98.4% ± 1.2%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)0.85%Pass
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the rigorous tracking of 2-chloropropionitrile and its reaction products, a mid-polar cyanopropylphenyl column (e.g., DB-624) drastically outperforms standard non-polar phases by leveraging dipole-dipole interactions. When coupled with a chemically inert internal standard and validated against the stringent criteria of ICH Q2(R2), this GC-MS methodology provides a self-validating, highly reliable system for pharmaceutical process monitoring and impurity profiling.

References

  • validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft version International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • 2-Chloropropionitrile | C3H4ClN | CID 519225 PubChem - National Institutes of Health (NIH) URL: [Link]

  • Vibrational Optical Activity of Intermolecular, Overtone, and Combination Bands: 2-Chloropropionitrile and α-Pinene The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • US4476059A - Chloroacetonitrile synthesis Google Patents URL
  • Studies on Nitrile Salts. I. Dimerization of Nitriles Having a-Hydrogen in the Presence of Hydrogen Chloride Oxford University Press (OUP) URL: [Link]

  • NHC-Metallosurfactants as Active Polymerization Catalysts Langmuir - ACS Publications URL: [Link]

  • GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents GL Sciences URL: [Link]

  • The Capillary GC Column: How to Choose the Correct Type and Dimension Agilent Technologies URL: [Link]

Sources

Comparative

A Comparative Guide for the Synthetic Chemist: 2-Bromopropionitrile vs. 2-Chloropropionitrile

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthetic route. Among the versatile α-halonitrile synthons, 2-bromopropionitrile and 2-chloropropionitrile are frequently considered for the introduction of a cyanomethyl ethyl moiety. This guide provides an in-depth technical comparison of these two reagents, grounded in fundamental principles of organic chemistry and supported by analogous experimental data, to inform a rational choice in their application.

At a Glance: Physicochemical Properties

A foundational understanding of the physical properties of these reagents is essential for their safe and effective handling in a laboratory setting.

Property2-Bromopropionitrile2-Chloropropionitrile
Molecular Formula C₃H₄BrNC₃H₄ClN
Molecular Weight 133.98 g/mol 89.53 g/mol
Boiling Point 148-150 °C120-122 °C
Density 1.55 g/mL1.012 g/mL
CAS Number 19481-82-41617-17-0

The Decisive Factor: A Tale of Two Leaving Groups

The primary mode of reaction for both 2-bromopropionitrile and 2-chloropropionitrile in organic synthesis is nucleophilic substitution, predominantly following an Sₙ2 mechanism. In these reactions, the halogen atom is displaced by a nucleophile. The significant difference in the reactivity of these two molecules stems directly from the nature of the halogen atom as a leaving group.

The efficacy of a leaving group is inversely related to its basicity; a weaker base is a better leaving group because it can better stabilize the negative charge it acquires upon departure. When comparing the halide ions, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because larger ions can distribute the negative charge over a greater volume, thus increasing their stability.

Consequently, the bromide ion (Br⁻) is a substantially better leaving group than the chloride ion (Cl⁻). This fundamental principle dictates that 2-bromopropionitrile will be significantly more reactive towards nucleophiles than 2-chloropropionitrile. The weaker carbon-bromine bond, compared to the carbon-chlorine bond, has a lower bond dissociation energy, leading to a lower activation energy for the nucleophilic substitution reaction.

Caption: Generalized Sₙ2 mechanism for the reaction of a nucleophile (Nu⁻) with a 2-halopropionitrile (X = Br or Cl).

Performance in Synthesis: Insights from Analogous Systems

While direct, side-by-side kinetic data for 2-bromopropionitrile and 2-chloropropionitrile is not extensively reported, the reactivity trend can be reliably inferred from studies on analogous α-halocarbonyl compounds. For instance, in the synthesis of clopidogrel precursors, the use of a 2-bromo-2-phenylacetic acid derivative resulted in a significantly higher yield compared to its chloro- counterpart in a key N-alkylation step.[1] This is a direct consequence of the superior leaving group ability of bromide.[1]

A study on the reaction of α-haloacetophenones with iodide ion provides quantitative insight into this reactivity difference. The relative rate constant for the bromo- derivative was found to be approximately 160 times greater than that of the chloro- derivative, highlighting the profound impact of the halogen leaving group on reaction kinetics.

Parameter2-Bromo-2-phenylacetic Acid Derivative2-Chloro-2-phenylacetic Acid DerivativeSource
Application Synthesis of a clopidogrel precursorSynthesis of a clopidogrel precursor[1]
Qualitative Outcome Increased yield upon substitution of the chloro-derivativeModerate yields[1]

This data strongly suggests that for any given nucleophilic substitution, 2-bromopropionitrile will react faster and often provide higher yields than 2-chloropropionitrile under identical conditions.

Practical Applications and Synthetic Utility

Both 2-bromopropionitrile and 2-chloropropionitrile are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. Their ability to introduce a chiral center and a versatile nitrile group makes them particularly useful. The nitrile functionality can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems.

A notable application of α-halonitriles is in the synthesis of α-aminonitriles, which are precursors to α-amino acids. The alkylation of amines with these reagents is a common strategy, although over-alkylation can be a challenge.

While specific examples in the synthesis of blockbuster drugs like vildagliptin and sitagliptin often involve chloroacetyl moieties, the underlying principle of nucleophilic substitution by an amine is the same. For instance, the synthesis of vildagliptin involves the reaction of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.[2][3][4]

Experimental Protocols: Representative Synthetic Transformations

The following protocols are provided as illustrative examples of the types of nucleophilic substitution reactions in which 2-bromopropionitrile and 2-chloropropionitrile can be employed. These are based on established procedures for similar substrates.

Synthesis of 2-Phenylpropionitrile via Nucleophilic Substitution

This protocol is adapted from the synthesis of 2-(4-methylphenyl)propionitrile.[5]

Objective: To synthesize 2-phenylpropionitrile by the reaction of a phenyl Grignard reagent with a 2-halopropionitrile. Due to the higher reactivity of the bromo-derivative, it is the recommended starting material for this transformation.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • 2-Bromopropionitrile

  • 6 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of phenylmagnesium bromide.

  • Reaction with 2-Bromopropionitrile: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2-bromopropionitrile in anhydrous diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain a gentle reflux.

  • Hydrolysis: After the addition is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 6 M hydrochloric acid. Stir until the precipitate dissolves.

  • Work-up and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation, and purify the crude product by vacuum distillation to yield 2-phenylpropionitrile.

Synthesis of 2-Phenylpropionitrile cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Substitution Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Mg, Et₂O Product 2-Phenylpropionitrile Grignard->Product 1. Halopropionitrile 2-Bromopropionitrile Halopropionitrile->Product 2. H₃O⁺ work-up

Caption: Workflow for the synthesis of 2-phenylpropionitrile.

N-Alkylation of an Amine

This protocol is a general procedure for the alkylation of a primary or secondary amine with a 2-halopropionitrile.

Objective: To synthesize an N-substituted 2-aminopropionitrile.

Materials:

  • Primary or secondary amine

  • 2-Bromopropionitrile or 2-Chloropropionitrile

  • Anhydrous potassium carbonate or triethylamine

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine and a base (1.5-2.0 equivalents), such as anhydrous potassium carbonate or triethylamine, in an anhydrous solvent.

  • Addition of Electrophile: To this solution, add the 2-halopropionitrile (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base and any salts formed.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.

Expected Outcome: Based on the principles of leaving group ability, the reaction with 2-bromopropionitrile is expected to proceed faster and may provide a higher yield compared to the reaction with 2-chloropropionitrile under the same conditions.

Conclusion and Recommendations

The choice between 2-bromopropionitrile and 2-chloropropionitrile in organic synthesis should be guided by the desired reaction kinetics and the specific requirements of the synthetic route.

  • For enhanced reactivity, faster reaction times, and potentially higher yields, 2-bromopropionitrile is the superior choice. Its use may also allow for milder reaction conditions, which can be beneficial for sensitive substrates.

  • 2-Chloropropionitrile may be considered when a less reactive electrophile is desired to control selectivity in the presence of multiple nucleophilic sites, or for economic reasons, as chloro-derivatives are often less expensive. However, its use will likely necessitate more forcing reaction conditions (higher temperatures, longer reaction times) to achieve comparable conversions to its bromo-analog.

References

  • Applications of 2-Phenylpropanenitrile in Organic Synthesis: Applic
  • 2-phenylpropionic acid. Organic Syntheses Procedure.
  • A Comprehensive Technical Guide to 2-Phenylpropanenitrile: Synonyms, Properties, Synthesis, and Analysis. Benchchem.
  • Synthesis of Main Impurity of Vildagliptin. Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC.
  • Preparation method for 2-phenylpropionic acid.
  • Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline. Benchchem.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Synthesis of Amines by Alkyl
  • 2-Hydroxyimino-2-phenylacetonitrile. Organic Syntheses Procedure.
  • ChemInform Abstract: Practical and Economical Approach to Synthesize Sitagliptin. Sci-Hub.
  • Improved process for preparation of vildagliptin.
  • Process for the preparation of sitagliptin phosphate.
  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogen
  • A facile method to synthesize vildagliptin.
  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers.
  • Synthesis of Amines. Chemistry LibreTexts.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms.
  • Comparative Analysis of Catalytic Systems for 2-Phenylpropanenitrile Synthesis. Benchchem.
  • Nucleophilic Substitution (SN2)
  • VILDAGLIPTIN. New Drug Approvals.
  • Preparation method of sitagliptin intermediate triazolopyrazine derivative.
  • Step-by-step protocol for 2-Phenyl-2-propanol synthesis in the lab. Benchchem.
  • A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis. Benchchem.
  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkyl
  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Neuman.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • Synthesis of Amines.
  • Alkyl
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Why are alpha carbonyl halides most reactive towards SN2 reactions?
  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
  • Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition.
  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacryl

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Validation

Validating Enantiomeric Excess in 2-Chloropropionitrile Asymmetric Synthesis: A Comprehensive Comparison Guide

The Analytical Bottleneck of 2-Chloropropionitrile 2-Chloropropionitrile (2-CPN) is a highly versatile chiral building block used extensively in the asymmetric synthesis of pharmaceuticals and agrochemicals. However, val...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Bottleneck of 2-Chloropropionitrile

2-Chloropropionitrile (2-CPN) is a highly versatile chiral building block used extensively in the asymmetric synthesis of pharmaceuticals and agrochemicals. However, validating its enantiomeric excess (ee) presents a unique analytical bottleneck.

Unlike large, aromatic drug intermediates, 2-CPN ( C3​H4​ClN ) is highly volatile, possesses low steric bulk, and critically lacks a UV-absorbing chromophore. This renders traditional reversed-phase Chiral High-Performance Liquid Chromatography (HPLC) with UV-Vis detection largely ineffective without complex pre-column derivatization. Consequently, scientists must rely on alternative modalities that exploit the molecule's volatility, vibrational modes, or nuclear magnetic resonance.

This guide critically compares four analytical methodologies, providing the mechanistic causality behind each technique and self-validating protocols to ensure absolute scientific integrity.

Methodological Comparison: Selecting the Optimal Modality

Chiral Gas Chromatography (GC) – The Gold Standard

The Causality: Chiral GC bypasses the need for a chromophore by utilizing a Flame Ionization Detector (FID), which provides a strictly mass-proportional linear response for carbon-containing compounds. The separation relies on derivatized cyclodextrin (CD) stationary phases, such as the trifluoroacetyl-derivatized γ -cyclodextrin (CHIRALDEX G-TA). Because 2-CPN is small, it readily enters the hydrophobic cyclodextrin cavity. The transient diastereomeric inclusion complexes formed between the enantiomers and the CD rim dictate the separation. Verdict: The primary choice for reaction monitoring. It offers baseline resolution and rapid analysis times for volatile, non-aromatic compounds.

Raman Optical Activity (ROA) – The High-Precision Innovator

The Causality: ROA measures the differential Raman scattering of left and right circularly polarized light. 2-CPN exhibits exceptionally strong vibrational optical activity, particularly in the low-frequency region (40–150 cm⁻¹)[1]. Because ROA probes the entire 3D stereochemical environment directly through molecular vibrations, it is immune to the matrix effects that plague traditional polarimetry. Verdict: The best choice for ultra-precise validation of neat liquids. Recent advancements in ROA instrumentation have achieved remarkable ee determination accuracy, reaching an error margin of just 0.05% for neat chiral liquids[2].

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)

The Causality: By adding a chiral solvating agent (e.g., Pirkle alcohols), transient diastereomeric solvation complexes form in the NMR tube. This induces a chemical shift non-equivalence ( Δδ ) in the 1H NMR signals of the methyl protons of the two 2-CPN enantiomers. Verdict: An excellent orthogonal validation tool to confirm GC results, though it requires high-field instruments (>400 MHz) to resolve small Δδ values and is less sensitive to trace enantiomeric impurities (<2% ee).

Polarimetry (Specific Optical Rotation)

The Causality: Measures the bulk rotation of plane-polarized light. The specific rotation of neat (S)-(-)-2-chloropropionitrile is approximately [α]D25​=−14.5∘ [3]. Verdict: Highly susceptible to solvent effects, temperature variations, and the "Horeau effect" (molecular aggregation altering optical purity readings). It cannot distinguish between achiral chemical impurities and enantiomeric impurities, making it a poor standalone tool for complex reaction mixtures[3].

Quantitative Performance Comparison

Analytical ModalityPrimary Recognition MechanismLimit of Quantitation (ee %)Typical Analysis TimeSuitability for 2-CPN
Chiral GC (FID) Cyclodextrin Inclusion Cavity~0.1 - 0.5%15 - 30 minsExcellent (Gold Standard)
ROA / VCD Vibrational Chiroptical Scattering~0.05%2 - 6 hoursExcellent (Neat/High Purity)
Chiral NMR (CSA) Diastereomeric Solvation~1.0 - 2.0%10 - 20 minsGood (Orthogonal Check)
Polarimetry Bulk Optical Rotation>5.0% (Matrix dependent)< 5 minsPoor (Prone to artifacts)

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows cannot simply assume instrument perfection. The following protocols are designed as self-validating systems , incorporating internal checks to prove data integrity before ee is calculated.

Protocol A: Chiral GC (FID) Workflow

Objective: Determine the ee of 2-CPN from a crude asymmetric synthesis mixture.

  • System Suitability (Racemate Baseline):

    • Action: Inject a known racemic mixture of 2-CPN onto a CHIRALDEX G-TA column. Set the initial oven temperature low (e.g., 70°C isothermal).

    • Causality: Lower temperatures increase the residence time of the analyte within the cyclodextrin cavity, maximizing inclusion-dominated chiral recognition.

    • Validation Gate: Do not proceed unless baseline resolution ( Rs​≥1.5 ) between the (R) and (S) peaks is achieved.

  • Sample Analysis:

    • Action: Inject the purified asymmetric product under identical isothermal conditions. Calculate ee using the FID area-under-the-curve (AUC): ee=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100 .

  • Matrix Validation (Spike Test):

    • Action: Co-inject the asymmetric sample spiked with 10% of the racemate.

    • Causality: This proves that the major peak in your sample perfectly overlays with the target enantiomer of the racemate, conclusively ruling out matrix-induced retention time shifts or co-eluting achiral impurities.

Protocol B: Raman Optical Activity (ROA) Workflow

Objective: Ultra-high precision ee determination of neat 2-CPN.

  • Instrument Zeroing (Racemate Baseline):

    • Action: Measure the ROA spectrum of racemic 2-CPN using a 532 nm excitation wavelength.

    • Causality: The racemate must inherently yield a net-zero ROA signal. Any observed differential signal indicates instrumental polarization artifacts. Apply an asymmetric least squares smoothing algorithm to subtract this systematic error[2].

  • Signal Accumulation:

    • Action: Load the neat asymmetric 2-CPN sample and accumulate the signal for approximately 6 hours.

    • Causality: Because Raman scattering cross-sections are inherently weak, extended accumulation is mathematically required to achieve the 0.05% accuracy threshold[2].

  • Internal Normalization:

    • Action: Normalize the differential ROA spectra against the total Raman scattering intensity (the parent signal).

    • Causality: This corrects for any micro-fluctuations in laser excitation power over the 6-hour acquisition period, preventing artifactual inflation of the calculated ee[2].

Decision Matrix Visualization

Workflow Start 2-Chloropropionitrile Sample (Volatile, No UV) Decision Is the sample a complex reaction mixture or neat/pure? Start->Decision GC Chiral GC (FID) Cyclodextrin Column (Gold Standard) Decision->GC Complex Mixture ROA Raman Optical Activity (High Precision ~0.05%) Decision->ROA Neat / Highly Pure NMR 1H NMR with CSA (Orthogonal Validation) Decision->NMR Structural Confirm Needed Polar Polarimetry (Quick Screen) Decision->Polar Preliminary Screen GC->NMR Cross-Validation ROA->NMR Cross-Validation

Figure 1: Decision matrix for enantiomeric excess validation of 2-chloropropionitrile.

References

  • Chiroptical Properties of 2-Chloropropionitrile The Journal of Physical Chemistry A (ACS Publications)[Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity Symmetry (MDPI / ResearchGate)[Link]

  • Vibrational Optical Activity of Intermolecular, Overtone, and Combination Bands: 2-Chloropropionitrile and α-Pinene The Journal of Physical Chemistry B (ACS Publications)[Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for 2-Chloropropionitrile Cross-Coupling

The α-arylation of nitriles is a cornerstone transformation in modern synthetic chemistry, providing a direct route to valuable building blocks for pharmaceuticals, agrochemicals, and materials science.[1] Molecules cont...

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Author: BenchChem Technical Support Team. Date: April 2026

The α-arylation of nitriles is a cornerstone transformation in modern synthetic chemistry, providing a direct route to valuable building blocks for pharmaceuticals, agrochemicals, and materials science.[1] Molecules containing the α-aryl nitrile motif are prevalent in a range of biologically active compounds. The palladium-catalyzed cross-coupling of readily available nitrile precursors with aryl halides stands as a powerful and versatile method for constructing these crucial C(sp³)–C(sp²) bonds.[2][3][4]

This guide offers an in-depth comparison of palladium catalyst systems for the α-arylation of 2-chloropropionitrile and related primary/secondary nitriles. We will move beyond a simple catalog of catalysts to explore the underlying principles that govern their performance. By understanding the interplay between the palladium precursor, ligand, base, and reaction conditions, researchers can make informed decisions to optimize their synthetic routes. This content is designed for chemists and drug development professionals seeking to navigate the complexities of modern cross-coupling catalysis and apply these powerful tools to their research challenges.

The Anatomy of a High-Performance Catalyst System

The success of a palladium-catalyzed α-arylation hinges on the synergistic interaction of several key components. The choice of each component directly influences reaction efficiency, substrate scope, and selectivity.

  • Palladium Source: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern catalysis increasingly relies on precatalysts .[5][6] These are air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[7] This approach ensures a consistent generation of the active catalyst, leading to more reproducible results and often allowing for lower catalyst loadings.

  • The Ligand: The Heart of the Catalyst: The ligand is arguably the most critical component, dictating the catalyst's stability, activity, and selectivity. The evolution from simple phosphines to sterically hindered, electron-rich ligands was a watershed moment for this field.[2][3][4]

    • Buchwald-type Biaryl Phosphines: Ligands such as XPhos, SPhos, and RuPhos feature bulky biaryl backbones. This steric hindrance promotes the crucial reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition of the aryl halide.[8]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form highly stable and robust palladium complexes.[2][3] Their strong bond with the palladium center often prevents catalyst decomposition at elevated temperatures, making them suitable for coupling less reactive aryl chlorides.[9]

    • Bulky Alkylphosphines: Simple, yet highly effective, ligands like tri-tert-butylphosphine (P(t-Bu)₃) provide the necessary steric and electronic properties for efficient catalysis, particularly in early systems.[3]

  • The Base: The base plays the essential role of deprotonating the nitrile at the α-position to generate the reactive enolate nucleophile. The choice of base must be carefully considered to ensure it is strong enough to deprotonate the nitrile without causing unwanted side reactions. Common choices include alkali metal alkoxides (e.g., NaOt-Bu), amides (e.g., LiHMDS), and inorganic carbonates or phosphates (e.g., K₃PO₄).[3][8][10]

Comparative Performance of Leading Catalyst Systems

The selection of an optimal catalyst system is highly dependent on the specific substrates being coupled. For a challenging substrate like an aryl chloride, a highly active catalyst is required. The following table provides a comparative overview of representative palladium catalyst systems for the α-arylation of nitriles, which serves as a benchmark for reactions involving 2-chloropropionitrile.

Catalyst System (Pd Source + Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Key Advantages & Considerations
Pd₂(dba)₃ / XPhosNaOt-BuToluene80-1102-12>901-2Broad scope for aryl chlorides; highly active system.
SPhos Pd G3 PrecatalystK₃PO₄1,4-Dioxane1004-12>901-2User-friendly precatalyst; good for a range of functional groups.
Pd(OAc)₂ / P(t-Bu)₃LiHMDSToluene25-801-6>851-3Highly active for aryl bromides, can often be run at room temperature.[8]
PEPPSI™-IPr (NHC Precatalyst)K₂CO₃t-BuOH806-12>951-3Excellent for challenging, electron-rich, or hindered aryl chlorides.[11]
Pd(OAc)₂ / BINAPKN(SiMe₃)₂Toluene10012-24Moderate2-5An earlier generation bidentate ligand; can be effective for specific substrates but often requires higher temperatures and loadings.[4]

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of nitriles involves a three-stage catalytic cycle.[2][3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.

  • Deprotonation & Transmetalation: A base removes the acidic α-proton from the nitrile (R-CH₂-CN) to form an enolate. This enolate then coordinates to the Pd(II) center, displacing the halide and forming an arylpalladium enolate intermediate.

  • Reductive Elimination: This is the product-forming step. The aryl group and the enolate fragment couple, forming the new C-C bond of the α-aryl nitrile product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle for Alpha-Arylation of Nitriles pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L_n(Ar)Pd(II)-X oxidative_addition->pd2_complex enolate_formation Deprotonation & Transmetalation pd2_complex->enolate_formation reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration product Ar-CH(R)-CN reductive_elimination->product pd2_enolate L_n(Ar)Pd(II)-CH(R)CN enolate_formation->pd2_enolate pd2_enolate->reductive_elimination aryl_halide Ar-X aryl_halide->oxidative_addition nitrile_base R-CH2-CN + Base nitrile_base->enolate_formation

Caption: The catalytic cycle for palladium-catalyzed α-arylation of nitriles.

Validated Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the α-arylation of nitriles using a modern Buchwald-type precatalyst. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 2-Chloropropionitrile (or other nitrile, 1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the nitrile substrate.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired α-aryl nitrile.

Experimental Workflow start Start: Oven-dried Schlenk Flask add_solids Add Ar-Cl, Precatalyst, and Base under N2 start->add_solids purge Evacuate & Backfill with N2 (3x) add_solids->purge add_liquids Add Degassed Toluene & Nitrile via Syringe purge->add_liquids heat Heat to 100 °C with Stirring add_liquids->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor cool_quench Cool to RT & Quench with aq. NH4Cl monitor->cool_quench Upon Completion extract Extract with Ethyl Acetate, Wash with H2O & Brine cool_quench->extract dry_concentrate Dry (Na2SO4) & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for a typical cross-coupling experiment.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently strong base.3. Presence of oxygen or moisture.4. Unreactive aryl chloride.1. Use a reliable precatalyst. Ensure ligands are handled under inert conditions.2. Screen a stronger base (e.g., LiHMDS instead of K₃PO₄).3. Ensure solvents are thoroughly degassed and equipment is properly dried.4. Switch to a more active ligand system (e.g., an NHC-based catalyst). Increase temperature.
Formation of Hydrodehalogenated Arene The competing reaction where the Ar-X is reduced to Ar-H.[3]This often points to issues with the relative rates of the catalytic steps. Try a different ligand or solvent to favor the desired coupling pathway. Lowering the reaction temperature may also help.
Diarylation Product Observed The product α-aryl nitrile is more acidic than the starting material and undergoes a second arylation.[4]Use a slight excess of the starting nitrile. Carefully control the stoichiometry of the base. Sometimes, a slower addition of the aryl halide can mitigate this side reaction.
Dark Black/Precipitated Catalyst Catalyst decomposition ("palladium black").Ensure rigorous inert atmosphere conditions. Use a more robust ligand (e.g., an NHC or a sterically hindered phosphine) that better stabilizes the palladium center.

Conclusion and Future Outlook

The palladium-catalyzed α-arylation of nitriles is a mature and powerful synthetic tool. For substrates like 2-chloropropionitrile, success is predicated on the use of highly active catalysts. The current state-of-the-art overwhelmingly favors catalyst systems built upon sterically hindered, electron-rich phosphine ligands (such as the Buchwald biarylphosphines) or robust N-heterocyclic carbenes. The adoption of user-friendly and air-stable precatalysts has further streamlined these transformations, making them more reliable and accessible.[5]

Future developments will likely focus on expanding the substrate scope to even more challenging partners and developing catalytic systems that operate under milder conditions with ultra-low catalyst loadings. As the demand for complex, functionalized molecules continues to grow, the insights gained from benchmarking these remarkable palladium catalysts will remain indispensable to the research community.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

  • Hartwig, J. F., & Culkin, D. A. (2003). Palladium-Catalyzed R-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.* [Link]

  • Deng, Y., & Beaudry, C. M. (2015). Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. Organic Letters, 17(24), 6046–6049. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Lin, C.-H., Chen, C.-A., & Hu, W.-P. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(14), 4039–4046. [Link]

  • Ehret, M., & Schaeffer, L. (2018). Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes. Chemistry – A European Journal, 24(21), 5364-5374.* [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F., & Cook, S. P. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 617-625. [Link]

  • Lin, C.-H., et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13, 4039-4046. [Link]

  • Varghese, R., & Pillai, A. (2024). Recent advances in palladium‐catalyzed α‐arylation reactions. Journal of the Chinese Chemical Society.[Link]

  • Wölfling, J., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 255-261. [Link]

  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Candeias, N. R., & Cal, P. M. S. D. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4192-4203. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: 2-Chloropropionitrile Proper Disposal Procedures

An in-depth operational guide for the safe handling and disposal of 2-chloropropionitrile, designed for researchers and drug development professionals. Introduction 2-Chloropropionitrile (CAS 1617-17-0) is a highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth operational guide for the safe handling and disposal of 2-chloropropionitrile, designed for researchers and drug development professionals.

Introduction

2-Chloropropionitrile (CAS 1617-17-0) is a highly reactive aliphatic nitrile widely utilized in organic synthesis and as an initiator in Atom Transfer Radical Polymerization (ATRP)[1]. Due to its acute toxicity and flammability, improper handling and disposal pose severe risks to laboratory personnel and the environment. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, storage, and disposal of 2-chloropropionitrile, ensuring full compliance with environmental health and safety (EHS) standards.

Hazard Causality & E-E-A-T Assessment

Understanding the chemical behavior of 2-chloropropionitrile is essential for implementing effective safety controls. Do not treat this chemical as standard organic waste.

  • Acute Toxicity (H300, H310, H330): The molecule features both an alpha-chloro group and a nitrile moiety. The alpha-chloro group acts as a potent alkylating agent, causing severe cellular damage. Simultaneously, its low molecular weight and specific gravity facilitate rapid dermal absorption. Once systemic, the nitrile group can metabolize to release cyanide, leading to fatal interference with cellular respiration.

  • Flammability & Volatility (H226): With a flash point of 33°C and a boiling point of 122°C, 2-chloropropionitrile vaporizes readily at ambient temperatures. This creates a dual hazard: rapid inhalation exposure and the potential for explosive vapor-air mixtures.

  • Thermal Decomposition: When exposed to high heat or fire, the compound decomposes to release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and hydrogen cyanide (HCN)[2]. This dictates the strict requirement for specialized incineration[3].

  • Regulatory Classification: Under the US EPA Resource Conservation and Recovery Act (RCRA), 2-chloropropionitrile is classified as an Acutely Hazardous Waste (EPA Waste Code P027) [4]. This designation requires stringent tracking and limits the allowable accumulation volume before mandatory disposal.

Physical & Hazard Data Summary

Table 1: Key physicochemical and hazard properties of 2-Chloropropionitrile.

Property / ClassificationValue / Description
CAS Number 1617-17-0
Molecular Formula C3​H4​ClN
Boiling Point 122 °C
Flash Point 33 °C (Closed Cup)
Specific Gravity 1.08 g/mL at 20 °C
EPA Waste Code P027 (Acutely Hazardous)[4]
GHS Hazard Statements H226, H300, H310, H330, H315, H319
Incompatibilities Strong oxidizers, strong bases, strong acids[2]
Pre-Disposal Logistics & Storage

Before initiating any disposal workflow, the logistical foundation must be secure to prevent accidental reactions.

  • Segregation: 2-Chloropropionitrile must be strictly segregated from aqueous wastes, strong bases, and oxidizing agents[2]. Mixing with bases can trigger exothermic hydrolysis, while oxidizers can cause violent combustion.

  • Containerization: Collect waste in chemically compatible, high-density polyethylene (HDPE) or amber glass carboys. Avoid metal containers, as trace moisture can hydrolyze the chemical to form corrosive hydrogen chloride gas, compromising the container's integrity.

  • Storage Environment: Store the waste in a dedicated, ventilated flammables cabinet. The temperature should be maintained below 15°C to suppress vapor pressure and minimize inhalation risks during container transfers.

Step-by-Step Disposal Methodology

This protocol must be executed within a certified chemical fume hood by personnel wearing appropriate PPE (chemical-resistant gloves, lab coat, and safety goggles/face shield).

  • Step 1: Primary Containment & Segregation

    • Action: Transfer 2-chloropropionitrile waste into a dedicated "Halogenated Organic Waste" container.

    • Causality: Isolating halogenated waste prevents the formation of highly explosive mixtures and ensures the waste is routed to an incinerator equipped to handle halogenated emissions.

  • Step 2: Headspace Management

    • Action: Leave at least 20% headspace in the waste container and seal with a vented cap.

    • Causality: Vented caps prevent catastrophic pressure buildup in the event of unintended thermal expansion or trace gas generation (e.g., HCl off-gassing)[2].

  • Step 3: EPA & GHS Labeling

    • Action: Immediately affix an EPA Hazardous Waste tag. Explicitly write "Acutely Toxic - EPA Waste Code P027" and "Contains 2-Chloropropionitrile". Apply GHS pictograms for Flammable, Acute Toxicity, and Corrosive/Irritant.

    • Causality: Accurate labeling is a legal requirement that dictates the downstream handling procedures for emergency responders and waste management vendors.

  • Step 4: Secondary Containment & Storage

    • Action: Place the sealed, labeled container inside a secondary containment tray within a temperature-controlled (<15°C) flammables cabinet.

    • Causality: Secondary containment captures catastrophic leaks, while the low temperature mitigates the volatility of the 33°C flash-point liquid.

  • Step 5: Licensed Incineration Handoff

    • Action: Contract a licensed hazardous waste disposal service. Specify that the waste requires high-temperature incineration equipped with an afterburner and an alkaline scrubber[3].

    • Causality: Standard incineration will release toxic NOx and HCl into the atmosphere. The afterburner ensures complete combustion of the nitrile, while the alkaline scrubber neutralizes the acidic HCl gas before exhaust[3].

Operational Workflow Visualization

G N1 1. Waste Generation (2-Chloropropionitrile) N2 2. Segregation (Halogenated / P027 Waste) N1->N2 N3 3. Containerization & Labeling (Amber Glass, EPA Tags) N2->N3 N4 4. Temporary Storage (<15°C, Flammables Cabinet) N3->N4 N5 5. Licensed Incineration (Afterburner & Scrubber) N4->N5

Workflow for the safe segregation, packaging, and disposal of 2-chloropropionitrile waste.

Emergency Spill Response Protocol

In the event of a spill, standard solvent cleanup procedures are insufficient due to the acute inhalation and dermal hazards.

  • Evacuate & Ventilate: Immediately evacuate the area and increase fume hood/room ventilation. Do not attempt cleanup without a self-contained breathing apparatus (SCBA) if the spill is outside a fume hood[2].

  • Containment: Use an inert, non-combustible absorbent material (e.g., dry sand, earth, or a specialized chemical binder) to contain the spill[2]. Never use combustible materials like sawdust, as the chemical is flammable.

  • Collection: Sweep up the absorbed mixture using non-sparking tools to prevent ignition. Place the material into a tightly sealed, appropriately labeled hazardous waste receptacle for P027 disposal.

  • Decontamination: Wash the spill area thoroughly with water and a mild detergent, ensuring the wash water is also collected as hazardous waste.

References
  • US EPA. "Hazardous Waste Management System; Identification and Listing of Hazardous Waste (EPA Waste Code P027)." Environmental Protection Agency. Available at:[Link]

  • ILO. "International Chemical Safety Card (ICSC) 0644: 2-CHLOROPROPIONIC ACID / NITRILES." International Labour Organization. Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Chloropropionitrile

Navigating the complexities of novel chemical entities is the cornerstone of drug discovery and development. Yet, the very reactivity that makes a compound promising can also present significant handling challenges. 2-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical entities is the cornerstone of drug discovery and development. Yet, the very reactivity that makes a compound promising can also present significant handling challenges. 2-Chloropropionitrile, a versatile reagent, is one such compound that demands meticulous safety protocols due to its hazardous properties.[1][2] This guide provides an in-depth, experience-driven framework for its safe handling and disposal, ensuring the integrity of your research and the safety of your team.

I. Understanding the Inherent Risks of 2-Chloropropionitrile

2-Chloropropionitrile (CAS No: 1617-17-0) is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is also a skin and serious eye irritant.[1] Understanding these hazards is the first step in developing a robust safety plan. The nitrile functional group and the alpha-chloro substitution contribute to its reactivity and toxicity.

Key Hazards:

  • Flammability: It has a flash point of 33°C (91.4°F), meaning it can form flammable mixtures with air at temperatures commonly found in a laboratory setting.[2]

  • Toxicity: It is acutely toxic via oral, dermal, and inhalation routes.[1]

  • Irritation: It can cause significant skin and eye irritation upon contact.[1]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a risk-based assessment tailored to the specific procedure being undertaken. The following table outlines the recommended PPE for handling 2-Chloropropionitrile, with explanations rooted in its chemical properties.

Task Required PPE Rationale
Working in a fume hood (small quantities) - Safety glasses with side shields- Nitrile gloves (double-gloved recommended)- Flame-resistant lab coatSafety glasses protect against splashes. Nitrile gloves provide chemical resistance, and double-gloving is a prudent measure against potential tears or rapid permeation. A flame-resistant lab coat is essential due to the flammability of 2-Chloropropionitrile.
Handling larger quantities or outside of a fume hood (not recommended) - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., Viton® or butyl rubber)- Chemical-resistant apron over a flame-resistant lab coat- Closed-toe shoesGoggles and a face shield offer maximum protection against splashes to the eyes and face. More robust gloves are necessary for prolonged handling or when there is a higher risk of significant skin contact. A chemical-resistant apron provides an additional barrier against spills.
Emergency spill response - All of the above- Air-purifying respirator with an appropriate organic vapor/acid gas cartridge (type ABEK)In the event of a spill, the concentration of vapors in the air can quickly reach toxic levels. A respirator is critical to protect against inhalation toxicity.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Chloropropionitrile.

PPE_Selection_Workflow PPE Selection Workflow for 2-Chloropropionitrile cluster_assessment Risk Assessment cluster_action Action start Start: Plan to handle 2-Chloropropionitrile task_assessment Assess Task: - Quantity - Location (fume hood?) - Potential for splash/aerosol start->task_assessment low_risk_ppe Low Risk PPE: - Safety glasses - Double nitrile gloves - Flame-resistant lab coat task_assessment->low_risk_ppe Small quantity, in fume hood high_risk_ppe High Risk PPE: - Chemical goggles & face shield - Chemical-resistant gloves - Chemical-resistant apron - Flame-resistant lab coat task_assessment->high_risk_ppe Large quantity or significant splash risk spill_response_ppe Emergency/Spill PPE: - High Risk PPE + - Air-purifying respirator (ABEK) task_assessment->spill_response_ppe Accidental Spill proceed Proceed with experiment low_risk_ppe->proceed high_risk_ppe->proceed spill_protocol Activate Spill Response Protocol spill_response_ppe->spill_protocol

Caption: Decision tree for selecting appropriate PPE.

III. Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct action is critical to minimizing harm.

Step-by-Step Emergency Protocols:

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

    • While rinsing, remove all contaminated clothing and jewelry.[4]

    • Seek immediate medical attention.[4][5]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][6]

    • Remove contact lenses if present and easy to do so.[4]

    • Seek immediate medical attention.[4][5][7]

  • Inhalation:

    • Move the affected person to fresh air immediately.[5][8]

    • If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5]

    • Seek immediate medical attention.[5][8]

  • Ingestion:

    • Do NOT induce vomiting.[4]

    • Rinse the mouth with water.

    • Seek immediate medical attention.[4][5] Call a poison control center.[4][8]

IV. Spill Management and Decontamination

A spill of 2-Chloropropionitrile is a serious incident that requires a calm and methodical response.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: If safe to do so, contain the spill using a chemical absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Neutralize (for residual amounts): After absorbing the bulk of the spill, the area can be decontaminated with a mild soap and water solution.

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal.

V. Disposal Plan: Ensuring a Safe End-of-Life for 2-Chloropropionitrile

Proper disposal is a critical final step in the safe handling of 2-Chloropropionitrile.

Waste Management Protocol:

  • Waste Collection:

    • All waste containing 2-Chloropropionitrile, including contaminated PPE and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste: 2-Chloropropionitrile" and include the appropriate hazard pictograms (flammable, toxic).

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Disposal:

    • Disposal must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of 2-Chloropropionitrile down the drain or in regular trash.

    • Provide the disposal company with a complete and accurate safety data sheet (SDS) for the waste.

VI. Conclusion: A Culture of Safety

The safe handling of 2-Chloropropionitrile is not merely about following a set of rules; it is about fostering a deep understanding of the risks and a commitment to meticulous safety practices. By internalizing the principles outlined in this guide, researchers can confidently and safely unlock the potential of this valuable chemical reagent.

References

  • National Center for Biotechnology Information. (2023). 2-Chloropropionitrile. PubChem. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

  • Covestro. (2012). Safety Data Sheet. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Sharp. (2022). Safety Data Sheet. Retrieved from [Link]

  • Dräger. (n.d.). Safe handling of contaminated personal protective equipment. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Siegen. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • The University of Tokyo Environmental Science Center. (n.d.). Chemically hazardous waste. Retrieved from [Link]

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